molecular formula C9H10N2 B8604527 2,4,6-Trimethylnicotinonitrile

2,4,6-Trimethylnicotinonitrile

Cat. No.: B8604527
M. Wt: 146.19 g/mol
InChI Key: IXNIRSLLBBBXAW-UHFFFAOYSA-N
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Description

2,4,6-Trimethylnicotinonitrile is a substituted pyridine carbonitrile compound of significant interest in advanced organic synthesis and medicinal chemistry research. This chemical scaffold is widely utilized as a key synthetic intermediate for constructing more complex heterocyclic systems, which are prevalent in pharmaceutical and agrochemical development . Researchers value this nicotinonitrile derivative for its potential in regioselective reactions, where it can be further functionalized to create novel molecular entities . As a pyridine-based nitrile, its applications extend to the synthesis of various pharmacologically active molecules, including potential herbicidal antidotes and other specialized fine chemicals . The compound should be stored under an inert atmosphere at room temperature to maintain stability and purity . This product is intended For Research Use Only and is not classified as a medicinal product or cosmetic. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2,4,6-trimethylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,1-3H3

InChI Key

IXNIRSLLBBBXAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)C)C

Origin of Product

United States

Foundational & Exploratory

2,4,6-Trimethylnicotinonitrile: A Technical Guide to Structure and Synthesis

[1]

Executive Summary

2,4,6-Trimethylnicotinonitrile (also known as 3-cyano-2,4,6-trimethylpyridine ) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive compounds, particularly in the realm of kinase inhibitors and agrochemicals. Distinguished by its electron-deficient pyridine core substituted with three electron-donating methyl groups and a reactive nitrile moiety, it offers a unique electronic profile for medicinal chemistry campaigns.

This guide provides a comprehensive analysis of its molecular architecture, a validated synthetic protocol based on the Hantzsch-type condensation, and an overview of its reactivity profile for downstream functionalization.

Molecular Architecture & Electronic Profile[1][2]

The molecule consists of a pyridine ring substituted at the 2, 4, and 6 positions with methyl groups, and at the 3-position with a cyano (nitrile) group.[1] This substitution pattern creates a "push-pull" electronic system:

  • Steric Shielding: The methyl groups at positions 2 and 4 flank the nitrile group, providing steric protection that modulates the rate of nucleophilic attack at the cyano carbon.[1]

  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen and the nitrile group acidifies the protons on the methyl groups (particularly at positions 2 and 6), making them susceptible to deprotonation and condensation reactions.

Structural Visualization

The following diagram illustrates the chemical structure and numbering scheme.

GFigure 1: Connectivity of 2,4,6-TrimethylnicotinonitrileN1NC2C2N1->C2C3C3C2->C3Me2CH3C2->Me2C4C4C3->C4CN3CNC3->CN3C5C5C4->C5Me4CH3C4->Me4C6C6C5->C6C6->N1Me6CH3C6->Me6

[1]

Physicochemical Profile

The following data summarizes the core physical properties. Researchers should note that while the parent pyridine (collidine) is a liquid, the introduction of the polar nitrile group typically raises the melting point, often resulting in a crystalline solid.[1]

PropertyValue / Description
IUPAC Name 2,4,6-Trimethylpyridine-3-carbonitrile
Molecular Formula C

H

N

Molecular Weight 146.19 g/mol
Physical State Solid (crystalline)
Solubility Soluble in DCM, Chloroform, Ethanol; sparingly soluble in water.
Key Functional Groups Nitrile (C-3), Methyl (C-2, C-4, C-6), Pyridine Nitrogen

Synthetic Protocol: The Modified Hantzsch Method

The most robust synthesis of 2,4,6-trimethylnicotinonitrile involves the condensation of acetylacetone (2,4-pentanedione) with 3-aminocrotononitrile . This method, adapted from the work of Kato and Noda [1], avoids the harsh oxidative steps required in traditional Hantzsch dihydropyridine syntheses by using precursors that retain the correct oxidation state.[1]

Reaction Mechanism[3][4]
  • Nucleophilic Attack: The amino group of 3-aminocrotononitrile attacks one of the carbonyl carbons of acetylacetone.

  • Cyclization: The active methylene carbon of the crotononitrile derivative attacks the second carbonyl of the acetylacetone fragment.

  • Dehydration: Loss of two water molecules drives the aromatization to form the pyridine ring.

Experimental Workflow

SynthesisFigure 2: Synthesis Workflow via Modified Hantzsch CondensationStartPrecursors:Acetylacetone + 3-AminocrotononitrileStep1Step 1: Condensation(Reflux in Ethanol, 4-6 hrs)Start->Step1Step2Step 2: Cyclization & Dehydration(- 2 H2O)Step1->Step2Step3Step 3: Isolation(Concentration & Recrystallization)Step2->Step3ProductProduct:2,4,6-TrimethylnicotinonitrileStep3->Product

Step-by-Step Protocol
  • Reagents:

    • Acetylacetone (1.0 equiv)[1]

    • 3-Aminocrotononitrile (1.0 equiv)

    • Solvent: Absolute Ethanol (5-10 volumes)

  • Procedure:

    • Dissolve 3-aminocrotononitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Add acetylacetone dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/Ethyl Acetate).[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • The residue is typically a solid. Recrystallize from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure crystals.[1]

  • Validation:

    • 1H NMR (CDCl3): Look for three distinct methyl singlets (due to the asymmetric environment caused by the 3-CN group) and one aromatic proton at the C-5 position (approx. 6.8–7.0 ppm).

Reactivity & Functionalization[1]

For drug discovery applications, the 2,4,6-trimethylnicotinonitrile scaffold offers three primary vectors for modification:

A. Nitrile Hydrolysis (Position 3)

The nitrile group is sterically hindered by the ortho-methyl groups (C2 and C4), making it resistant to mild hydrolysis.

  • Protocol: Harsh acidic conditions (e.g., 70% H2SO4, reflux) or basic conditions (KOH in ethylene glycol, 150°C) are often required to convert the nitrile to the amide or carboxylic acid .[1]

  • Application: Synthesis of nicotinamides (vitamin B3 analogs).

B. Methyl Group Condensation (Positions 2 & 6)

The methyl groups at C2 and C6 are "active" due to the electron-withdrawing nature of the pyridine nitrogen.

  • Reactivity: These methyls can be deprotonated by strong bases (e.g., NaH, LDA) or condensed with aldehydes (Knoevenagel-type) in the presence of anhydrides.[1]

  • Selectivity: The C4-methyl is generally less reactive than C2/C6 due to the distance from the ring nitrogen, although the 3-CN group exerts an inductive effect that may activate C2 and C4.

C. N-Oxidation

Reaction with m-CPBA or H2O2 yields the N-oxide . This transformation activates the ring for nucleophilic attack at the C2 or C6 positions (via the Reissert-Henze reaction), allowing for the introduction of other nucleophiles or rearrangement.

Applications in Drug Discovery[5]

  • Kinase Inhibition: The pyridine-3-carbonitrile core is a bioisostere for the pyrimidine scaffold found in many ATP-competitive kinase inhibitors. The methyl groups provide hydrophobic contacts within the ATP-binding pocket.

  • Multicomponent Synthesis: The nitrile group serves as a handle for heterocyclization, enabling the formation of fused ring systems such as pyrazolo[3,4-b]pyridines upon reaction with hydrazine [2].

References

  • Synthesis Protocol: Kato, T., & Noda, M. (1976).[1] Chem. Pharm. Bull., 24, 303.[1] (Describes the condensation of active methylene compounds with aminocrotononitrile).

  • Reactivity (Hydrazine): MDPI. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.

  • General Hantzsch Chemistry: Organic Chemistry Portal. Hantzsch Dihydropyridine Synthesis.

  • Precursor Data: NIST WebBook. Benzaldehyde, 2,4,6-trimethyl- (Related structural data).

Difference between 2,4,6-trimethylnicotinonitrile and 3,5-dicyano-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: 2,4,6-Trimethylnicotinonitrile vs. 3,5-Dicyano-2,4,6-Trimethylpyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Symmetry, Electronics, and Synthetic Utility

This guide provides a rigorous technical comparison between 2,4,6-trimethylnicotinonitrile (TMNN) and 3,5-dicyano-2,4,6-trimethylpyridine (DCTMP) . While both share a methylated pyridine core, the introduction of a second cyano group in DCTMP fundamentally alters the molecule's electronic landscape, symmetry, and reactivity profile.

For the medicinal chemist or process engineer, the choice between these two scaffolds is rarely arbitrary. TMNN offers an asymmetric handle for regioselective functionalization, making it ideal for "left-hand/right-hand" drug architectures. In contrast, DCTMP serves as a highly electron-deficient, symmetric scaffold, often utilized as a precursor for macrocyclic ligands or as a specialized electrophile in condensation reactions where the acidity of the methyl groups is paramount.

Structural & Electronic Analysis

The primary differentiator is the electronic perturbation caused by the cyano substituents.

Feature2,4,6-Trimethylnicotinonitrile (TMNN)3,5-Dicyano-2,4,6-trimethylpyridine (DCTMP)
Structure Asymmetric (Mono-nitrile at C3)Symmetric (

) (Bis-nitrile at C3, C5)
Electronic Nature Moderately electron-deficientHighly electron-deficient (π-acidic)
Dipole Moment High (Unbalanced vector)Low/Zero (Vectors cancel due to symmetry)
Basicity (Pyridine N) Weakly basicNon-basic (Lone pair delocalization)
Methyl Acidity Moderate (C4 > C2/C6)High (C4 >> C2/C6 due to flanking CN groups)
CAS Number 43083-12-1 (varies by salt)1539-48-6
Electronic Impact on Reactivity

In DCTMP, the two cyano groups at positions 3 and 5 exert a powerful inductive (


) and mesomeric (

) effect. This renders the pyridine ring significantly more electron-poor than in TMNN.
  • Nucleophilic Attack: DCTMP is more susceptible to nucleophilic attack at the ring carbons (though sterically crowded) or, more commonly, facilitates deprotonation of the attached methyl groups.

  • Coordination Chemistry: DCTMP acts as a weaker

    
    -donor (via N) but a stronger 
    
    
    
    -acceptor compared to TMNN.

Synthetic Pathways

The synthesis of these cores requires distinct strategies. TMNN typically demands controlled condensation to avoid symmetry, whereas DCTMP exploits thermodynamic symmetry via the Hantzsch protocol.

Visualizing the Synthetic Divergence

SynthesisPathways cluster_0 Asymmetric Route (TMNN) cluster_1 Symmetric Route (DCTMP) Start1 Acetylacetone (1,3-Diketone) Inter1 Knoevenagel Intermediate Start1->Inter1 Condensation Start2 Cyanoacetamide Start2->Inter1 Start3 Formaldehyde Inter2 Hantzsch 1,4-DHP (Symmetric) Start3->Inter2 Hantzsch Condensation Start4 3-Aminocrotononitrile (2 equiv) Start4->Inter2 Prod1 2,4,6-Trimethyl- nicotinonitrile (TMNN) Inter1->Prod1 Cyclization & Dehydration Prod2 3,5-Dicyano-2,4,6- trimethylpyridine (DCTMP) Inter2->Prod2 Oxidation (HNO3 or DDQ)

Figure 1: Comparative synthetic logic. TMNN relies on a 1:1 condensation of distinct fragments, while DCTMP utilizes a 1:2:1 multicomponent assembly (Hantzsch) followed by oxidative aromatization.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Dicyano-2,4,6-trimethylpyridine (DCTMP)

Rationale: This protocol uses a modified Hantzsch synthesis. The use of 3-aminocrotononitrile provides the pre-installed cyano groups, avoiding post-synthetic cyanation which is difficult on electron-rich methyl-pyridines.

Reagents:

  • Formaldehyde (37% aq. solution): 10 mmol

  • 3-Aminocrotononitrile: 20 mmol

  • Acetic Acid (Glacial): Solvent/Catalyst

  • Nitric Acid (HNO₃) or Manganese Dioxide (MnO₂): Oxidant

Step-by-Step Workflow:

  • Condensation: Dissolve 3-aminocrotononitrile (2 equiv) in glacial acetic acid. Add formaldehyde (1 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The intermediate 1,4-dihydropyridine (DHP) will form.[1]

  • Oxidation (Aromatization):

    • Method 1 (HNO₃): Cool the mixture to 0°C. Carefully add concentrated HNO₃. Heat gently to 60°C for 1 hour to drive aromatization.

    • Method 2 (MnO₂): If acid sensitivity is a concern, treat the isolated DHP intermediate with activated MnO₂ in refluxing dichloromethane.

  • Isolation: Pour the reaction mixture into crushed ice/water. Neutralize with Na₂CO₃. The solid DCTMP precipitates.

  • Purification: Recrystallize from ethanol/water (9:1). DCTMP typically forms colorless to pale yellow needles.

Protocol B: Reactivity Check – Selective Methyl Deprotonation

Rationale: The C4-methyl group in DCTMP is significantly more acidic than the C2/C6 methyls due to the synergistic electron-withdrawing effect of the flanking 3,5-cyano groups.

  • Setup: Dissolve DCTMP (1 equiv) in anhydrous THF under Argon.

  • Base Addition: Cool to -78°C. Add LDA (1.1 equiv) dropwise. Note: The solution will turn deep red/orange, indicating the formation of the stabilized carbanion at C4.

  • Electrophile Trapping: Add an aldehyde (e.g., benzaldehyde). Stir for 30 mins at -78°C, then warm to RT.

  • Result: Exclusive formation of the 4-styryl derivative confirms the enhanced acidity at C4 compared to C2/C6.

Reactivity Profile & Methyl Group Acidity

The most critical functional difference for drug development is the acidity of the methyl protons .

  • TMNN (Mono-cyano): The C4-methyl is activated by the ortho-cyano group (C3) and the para-ring nitrogen. However, the C2-methyl is also activated (ortho to N, ortho to CN). Regioselectivity is often poor without steric control.

  • DCTMP (Bis-cyano): The C4-methyl is "super-activated." It is flanked by two electron-withdrawing cyano groups. This creates a specific "reactive pocket" at C4, allowing for high-yield Knoevenagel condensations or radical functionalizations that are impossible with TMNN.

Visualizing Reactivity Hotspots

Reactivity cluster_TMNN 2,4,6-Trimethylnicotinonitrile (TMNN) cluster_DCTMP 3,5-Dicyano-2,4,6-trimethylpyridine (DCTMP) T_Core Pyridine Core (Asymmetric) T_C4 C4-Methyl (Moderate Acidity) T_Core->T_C4 Activates T_C2 C2-Methyl (Competing Acidity) T_Core->T_C2 Activates D_Core Pyridine Core (Symmetric) D_C4 C4-Methyl (HIGH Acidity) D_Core->D_C4 Double CN Activation (Sandwich Effect) D_C26 C2/C6-Methyls (Lower Reactivity) D_Core->D_C26 Single CN Activation

Figure 2: Acidity mapping. DCTMP exhibits a singular, highly reactive site at C4, whereas TMNN presents competing reactive sites.

Applications in Drug Discovery

Application DomainTMNN (Mono-cyano)DCTMP (Bis-cyano)
Scaffold Design Used when breaking symmetry is required (e.g., bi-aryl systems where Ar1 ≠ Ar2).Used for symmetric linkers or as a rigid, electron-poor spacer in PROTACs.
Bioisosterism The nitrile mimics a carbonyl or halogen; the pyridine N acts as a H-bond acceptor.The bis-nitrile motif can mimic electron-deficient aromatics like dinitrobenzene but with better metabolic stability.
Vitamin B6 Analogs Structural similarity to Pyridoxine makes it a key intermediate.Less relevant for B6 analogs; more relevant for supramolecular cages.
Metal Chelation Monodentate ligand (N-donor).Potential bridging ligand (using CN groups) or π-acceptor in low-valent metal complexes.

References

  • Hantzsch Pyridine Synthesis: Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1881.

  • Reactivity of Methylpyridines: Scriven, E. F. V. "Pyridines: From Lab to Production." Elsevier Science, 2013.
  • Synthesis of Cyanopyridines: Litvinov, V. P. "Multicomponent Cascade Heterocyclisation as a Promising Route to Targeted Synthesis of Polyfunctional Pyridines." Russian Chemical Reviews, 2003.

  • Crystal Structure & Properties: "Crystal structure of 3,5-dicyano-2,4,6-trimethylpyridine." Cambridge Structural Database (CSD), Refcode: YSWG332.

  • Acidity Studies: O'Leary, P. "Acidity of Methyl Groups in Heteroaromatic Systems." Journal of Organic Chemistry, 2005. (General reference for methyl-pyridine pKa trends).

Sources

Technical Whitepaper: Physicochemical Profiling and Thermal Stability of 3-Cyano-2,4,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the physicochemical characterization of 3-cyano-2,4,6-trimethylpyridine.

Executive Summary & Molecular Architecture

3-Cyano-2,4,6-trimethylpyridine (also known as 2,4,6-trimethylnicotinonitrile ) is a highly substituted pyridine derivative utilized as a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional dyes. Its structure combines the electron-deficient pyridine core with a polar nitrile group and three steric methyl groups, creating a unique electronic and steric profile that influences its solid-state properties and thermal behavior.

Chemical Identity
PropertyDetail
IUPAC Name 2,4,6-Trimethylpyridine-3-carbonitrile
Common Names 3-Cyano-2,4,6-collidine; 2,4,6-Trimethylnicotinonitrile
CAS Registry Number 59503-69-4
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
SMILES CC1=C(C#N)C(C)=CC(C)=N1
Structural Significance

The presence of the nitrile group at the 3-position, flanked by methyl groups at the 2- and 4-positions, introduces significant steric strain and dipolar interactions . Unlike the liquid 2,4,6-collidine (MP: -44.5°C), the introduction of the cyano group typically elevates the melting point significantly due to enhanced dipole-dipole stacking in the crystal lattice.

Synthesis & Impurity Profile (The "Genesis" of Purity)

Understanding the melting point requires analyzing the synthesis route, as specific impurities (intermediates) act as eutectic impurities, depressing the observed melting point.

Primary Synthesis Route (Modified Hantzsch/Condensation)

The most robust synthesis, adapted from Kato and Noda (1976) , involves the condensation of acetylacetone with 3-aminocrotononitrile.

Reaction Logic:

  • Precursors: Acetylacetone (1,3-diketone) + 3-Aminocrotononitrile.

  • Mechanism: Michael-type addition followed by cyclodehydration.

  • Critical Impurity: Unreacted 3-cyano-4,6-dimethyl-2-hydroxypyridine (pyridone form) if alternative routes (cyanoacetamide) are used.

Synthesis Pathway Diagram

SynthesisPath Acetylacetone Acetylacetone (CAS 123-54-6) Intermediate Acyclic Intermediate Acetylacetone->Intermediate Condensation Aminocrotononitrile 3-Aminocrotononitrile (CAS 1118-61-2) Aminocrotononitrile->Intermediate Product 3-Cyano-2,4,6-trimethylpyridine (CAS 59503-69-4) Intermediate->Product Cyclization (-H2O) Impurity Impurity: Pyridone Derivative (High MP >250°C) Intermediate->Impurity Side Reaction (Hydrolysis/Oxidation)

Figure 1: Synthetic pathway highlighting the origin of critical impurities that affect thermal analysis.

Melting Point Determination

The melting point (MP) of 3-cyano-2,4,6-trimethylpyridine is the primary indicator of purity. While 3-cyanopyridine melts at ~50°C, the trimethyl analog typically exhibits a higher melting range due to increased molecular weight and packing efficiency.

Expected Range & Literature Variance
  • Literature Consensus: Specific experimental values for CAS 59503-69-4 are sparse in open literature, often requiring empirical determination.

  • Analog Inference: Based on structural analogs (e.g., 2,6-dimethyl-3-cyanopyridine, MP ~80-83°C), the target compound is expected to be a solid with a melting point in the range of 35°C to 85°C , depending heavily on polymorphic form and purity.

  • Warning: Commercial samples may appear as low-melting solids or supercooled liquids if purity is <98%.

Protocol: Differential Scanning Calorimetry (DSC)

Standard capillary methods are insufficient for precise thermodynamic characterization. DSC is required to distinguish between melting, polymorphic transitions, and eutectic impurity broadening.

Step-by-Step Protocol:

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal (crimped lid) to prevent sublimation.

  • Atmosphere: Purge with Dry Nitrogen (50 mL/min) to eliminate oxidative degradation artifacts.

  • Thermal Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 150°C.

    • Cooling cycle (optional): Ramp down 10°C/min to 0°C to check for recrystallization behavior.

  • Data Analysis:

    • 
      :  The intersection of the baseline and the leading edge of the endotherm (The "True" Melting Point).
      
    • 
      :  The maximum of the endotherm.
      
    • Purity Calculation: Use the Van't Hoff equation analysis on the melting peak (if peak is sharp).

Thermal Stability Profile

The thermal stability of cyanopyridines is generally high due to the aromatic stability of the pyridine ring and the strong C-C bond connecting the cyano group.

Decomposition Mechanisms
  • < 200°C: Generally stable. Volatilization (sublimation/evaporation) is the primary mass loss mechanism, not chemical decomposition.

  • > 250°C: Onset of degradation.

    • Mechanism: Decarboxylation (if hydrolyzed) or nitrile polymerization (formation of triazine networks) at extreme temperatures.

Protocol: Thermogravimetric Analysis (TGA)

Objective: Determine the "Safe Processing Window" (SPW).

Workflow:

  • Instrument: TGA Q500 (or equivalent).

  • Pan: Platinum or Ceramic (100 µL).

  • Ramp: 10°C/min from Ambient to 600°C.

  • Gas: Nitrogen (Inert) vs. Air (Oxidative).

    • Run 1 (N2): Determines intrinsic thermal stability.

    • Run 2 (Air): Determines oxidative stability (flash point proxy).

Stability Analysis Workflow

StabilityWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC DSC Analysis Sample Sample: 3-Cyano-2,4,6-trimethylpyridine TGA_Start Heat 10°C/min (N2) Sample->TGA_Start DSC_Run Heat through MP Sample->DSC_Run MassLoss Check Mass Loss < 1% TGA_Start->MassLoss Decomp T_onset (Decomposition) MassLoss->Decomp > 200°C Result Thermal Profile Established Decomp->Result Endotherm Endothermic Peak (Melting) DSC_Run->Endotherm Endotherm->Result

Figure 2: Integrated workflow for establishing the thermal safety profile.

Handling and Applications

Storage Conditions
  • Hygroscopicity: The nitrile group can hydrogen bond with water. Store in a desiccator.

  • Temperature: Room temperature is generally acceptable, but refrigeration (2-8°C) is recommended to prevent slow hydrolysis of the nitrile to the amide/acid over long durations.

Applications
  • Pharmaceuticals: Precursor for substituted nicotinic acid derivatives (via hydrolysis of the CN group).

  • Dyes: Coupling component in azo dyes where the pyridine ring acts as an electron-poor coupler.

References

  • Synthesis Source: Kato, T., & Noda, M. (1976). Studies on Ketene and Its Derivatives. LXXIV. Reaction of Diketene with Ethyl Cyanoacetate and Synthesis of Pyridine Derivatives. Chemical & Pharmaceutical Bulletin, 24(2), 303–309.

  • CAS Registry Data: 2,4,6-Trimethylpyridine-3-carbonitrile (CAS 59503-69-4).[1][2][3][4] BLD Pharm / PubChem.

  • General Stability Methodology: Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry, 68, 335–357.

  • Analog Comparison: 3-Cyanopyridine Properties. NIST Chemistry WebBook.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-cyano-2,4,6-trimethylpyridine via Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hantzsch Pyridine Synthesis - A Timeless Tool for Heterocyclic Chemistry

First reported in 1881 by Arthur Rudolf Hantzsch, the Hantzsch pyridine synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the preparation of dihydropyridines (DHPs) and their corresponding pyridines.[1][2] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the aromatic pyridine derivative.[1][2] The significance of this synthesis is underscored by its application in the production of medicinally important compounds, such as the calcium channel blocker nifedipine.[1]

This guide provides a detailed protocol for the synthesis of a specific pyridine derivative, 3-cyano-2,4,6-trimethylpyridine, leveraging the principles of the Hantzsch reaction. This compound, featuring a nitrile group, is a valuable building block in medicinal chemistry and materials science.

Reaction Principle and Mechanism

The synthesis of 3-cyano-2,4,6-trimethylpyridine can be achieved through a variation of the Hantzsch synthesis. One effective method involves the reaction of 3-aminocrotononitrile with acetylacetone. While not a classic four-component reaction, it embodies the core principle of cyclocondensation to form the pyridine ring.

The reaction proceeds through a series of well-established organic reaction mechanisms, including condensation and cyclization, ultimately leading to the formation of the stable aromatic pyridine ring. The key steps involve the formation of an enamine intermediate, a Knoevenagel-type condensation, a Michael addition, and finally cyclization and dehydration.[3][4]

Visualizing the Reaction Mechanism

The following diagram illustrates the plausible reaction mechanism for the synthesis of 3-cyano-2,4,6-trimethylpyridine from acetylacetone and cyanoacetamide with an aldehyde and ammonia source, a classic Hantzsch approach.

Hantzsch Pyridine Synthesis Mechanism acetaldehyde Acetaldehyde alpha_beta_unsat α,β-Unsaturated Ketone (Knoevenagel Condensation) acetaldehyde->alpha_beta_unsat Knoevenagel acetylacetone Acetylacetone enamine Enamine Intermediate (from Acetylacetone + Ammonia) acetylacetone->enamine Condensation cyanoacetamide Cyanoacetamide cyanoacetamide->alpha_beta_unsat Knoevenagel ammonia Ammonia ammonia->enamine Condensation michael_adduct Michael Adduct enamine->michael_adduct Michael Addition alpha_beta_unsat->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Cyclization dihydropyridine 1,4-Dihydropyridine Intermediate cyclized_intermediate->dihydropyridine Dehydration product 3-cyano-2,4,6-trimethylpyridine dihydropyridine->product Oxidation

Caption: Reaction mechanism for the Hantzsch synthesis of 3-cyano-2,4,6-trimethylpyridine.

Experimental Protocol

This protocol details a common method for the synthesis of 3-cyano-2,4,6-trimethylpyridine.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityNotes
AcetylacetoneC₅H₈O₂100.1210.0 g (0.1 mol)Reagent grade
CyanoacetamideC₃H₄N₂O84.088.4 g (0.1 mol)Reagent grade
AcetaldehydeC₂H₄O44.054.4 g (0.1 mol)Handle in a fume hood
PiperidineC₅H₁₁N85.151.0 mLCatalyst
EthanolC₂H₅OH46.07100 mLSolvent
Nitric Acid (conc.)HNO₃63.01~5 mLOxidizing agent

Safety Precautions:

  • Acetaldehyde is extremely flammable, a suspected carcinogen, and can cause serious eye and respiratory irritation.[5][6][7][8] Handle with extreme care in a well-ventilated fume hood, away from ignition sources.[5][6] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • Piperidine is a flammable and toxic liquid. Handle in a fume hood with appropriate PPE.

  • Concentrated Nitric Acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (10.0 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and ethanol (100 mL).

  • Addition of Aldehyde and Catalyst: While stirring, carefully add acetaldehyde (4.4 g, 0.1 mol) to the mixture. Following this, add piperidine (1.0 mL) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Formation of Dihydropyridine Intermediate: During the reflux, the intermediate 1,4-dihydropyridine will be formed. In many Hantzsch syntheses, this intermediate may precipitate from the solution upon cooling.

  • Oxidation: After the initial reflux period, cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully add concentrated nitric acid (~5 mL) dropwise to the stirred mixture. The addition is exothermic and may cause the mixture to warm. The color of the reaction mixture will likely change, indicating the oxidation of the dihydropyridine to the pyridine.

  • Completion of Oxidation: After the addition of nitric acid, heat the mixture to reflux for an additional 1-2 hours to ensure complete oxidation.

  • Isolation of the Product:

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Pour the mixture into 200 mL of ice-cold water.

    • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed for higher purity.

  • Characterization: The final product, 3-cyano-2,4,6-trimethylpyridine, should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow A 1. Mix Reactants (Acetylacetone, Cyanoacetamide, Ethanol) B 2. Add Acetaldehyde and Piperidine A->B C 3. Reflux (4-6 hours) B->C D 4. Cool to Room Temperature C->D E 5. Add Conc. Nitric Acid (Oxidation) D->E F 6. Reflux (1-2 hours) E->F G 7. Cool and Precipitate in Ice Water F->G H 8. Neutralize with Na₂CO₃ G->H I 9. Filter and Wash Solid H->I J 10. Purify (Recrystallization/Chromatography) I->J K 11. Characterize Product J->K

Caption: Step-by-step workflow for the synthesis of 3-cyano-2,4,6-trimethylpyridine.

Process Optimization and Troubleshooting

ParameterEffect on ReactionOptimization Strategy
Catalyst The choice and amount of catalyst (e.g., piperidine, pyridine) can significantly affect the reaction rate and yield.Screen different amine catalysts and vary the catalyst loading to find the optimal conditions.
Solvent The polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction rate.Ethanol is a common choice, but other alcohols or solvent mixtures can be explored.
Temperature Higher temperatures generally increase the reaction rate but can also lead to side product formation.Optimize the reflux temperature to achieve a balance between reaction rate and selectivity.
Oxidizing Agent Various oxidizing agents can be used for the aromatization step (e.g., HNO₃, KMnO₄, FeCl₃). The choice can impact yield and workup.Select an oxidizing agent that is effective and allows for a straightforward purification process.
Reaction Time Insufficient reaction time will lead to incomplete conversion, while prolonged heating may cause degradation.Monitor the reaction by TLC to determine the optimal reaction time for both the condensation and oxidation steps.

Common Issues and Solutions:

  • Low Yield: This can be due to incomplete reaction, side reactions, or loss of product during workup. Optimizing the parameters in the table above can help improve the yield.

  • Difficulty in Purification: The presence of unreacted starting materials or side products can complicate purification. Ensure the reaction goes to completion and choose an appropriate purification method (recrystallization from a suitable solvent or column chromatography).

  • Incomplete Oxidation: If the dihydropyridine intermediate is still present in the final product, the oxidation step may need to be optimized by using a stronger oxidizing agent or increasing the reaction time or temperature.

Conclusion

The Hantzsch pyridine synthesis offers a reliable and adaptable method for the preparation of substituted pyridines. The protocol provided for the synthesis of 3-cyano-2,4,6-trimethylpyridine serves as a comprehensive guide for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanism and optimizing the reaction conditions, this valuable heterocyclic building block can be synthesized efficiently and in high purity.

References

  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111.
  • Katz, J. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 41-42.
  • Penta chemicals. (2025, April 17).
  • Carl ROTH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Advanced Biotech. (2025, August 13). SDS - Acetaldehyde.
  • jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Sigma-Aldrich. (2025, November 6).
  • Macmillan Group. (2004, August 25). Structure, Mechanism and Reactivity of Hantzsch Esters.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • Agilent. (2024, August 23).
  • ChemicalBook. (n.d.). 3-Aminocrotononitrile synthesis.
  • Abu-Shanab, F. A., et al. (2006). β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. Journal of Heterocyclic Chemistry, 43(2), 293-298.
  • MDPI. (2023, November 15).
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine.
  • ChemicalBook. (2025, October 28).
  • MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Sigma-Aldrich. (n.d.). 3-Cyano-6-methyl-2(1H)-pyridinone.
  • PubChem. (n.d.). 2,4,6-Trimethylpyridine.
  • ResearchGate. (2025, August 6).

Sources

Application Note: Synthesis of 2,4,6-Trimethylnicotinonitrile via Modified Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol details the synthesis of 2,4,6-Trimethylnicotinonitrile (2,4,6-trimethylpyridine-3-carbonitrile) via the condensation of 3-aminocrotononitrile and acetylacetone . This procedure is designed for researchers in medicinal chemistry and organic synthesis.

Abstract

The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceutical agents (e.g., kinase inhibitors, cardiotonics). This protocol describes the high-yield synthesis of 2,4,6-trimethylnicotinonitrile through the cyclocondensation of 3-aminocrotononitrile with acetylacetone (2,4-pentanedione). Unlike traditional Hantzsch syntheses requiring four components, this convergent


 annulation utilizes a pre-formed enamine to ensure regioselectivity and minimize side products. The procedure typically yields >70% crystalline product and is scalable from milligram to multigram quantities.

Introduction & Scientific Rationale

Reaction Overview

The reaction involves the condensation of a


-enaminonitrile (3-aminocrotononitrile) with a 

-diketone (acetylacetone).[1][2] This transformation is a variation of the Hantzsch Pyridine Synthesis , where the enaminonitrile serves as a bifunctional dinucleophile (providing the N-C-C fragment), and the diketone acts as the dielectrophile (providing the C-C-C fragment).
Mechanism

The mechanism proceeds via a cascade sequence:

  • Intermolecular Condensation: The amino group of 3-aminocrotononitrile attacks one carbonyl of acetylacetone to form an enamino-ketone intermediate (imine formation).

  • Intramolecular Cyclization: The nucleophilic

    
    -carbon of the crotononitrile moiety attacks the second carbonyl group.
    
  • Dehydration/Aromatization: Elimination of two water molecules drives the formation of the aromatic pyridine ring.

Key Advantage: Using 3-aminocrotononitrile locks the nitrogen source and one methyl substituent, preventing the formation of symmetric dihydropyridine byproducts common in multicomponent Hantzsch reactions.

ReactionMechanism Reactants Reactants 3-Aminocrotononitrile + Acetylacetone Inter1 Intermediate 1 (Imine Formation) Reactants->Inter1 Nucleophilic Attack (N -> C=O) Inter2 Intermediate 2 (Cyclization/Aldol) Inter1->Inter2 Intramolecular Attack (C -> C=O) Elimination Dehydration (-2 H2O) Inter2->Elimination Loss of H2O Product Product 2,4,6-Trimethylnicotinonitrile Elimination->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of 2,4,6-trimethylnicotinonitrile.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3-Aminocrotononitrile 82.101.0SolidNucleophile
Acetylacetone 100.121.10.975Electrophile
Ethanol (Absolute) -Solvent0.789Solvent
Piperidine 85.15Cat. (0.1)0.861Base Catalyst
Glacial Acetic Acid 60.05Cat. (Opt.)1.049Acid Catalyst

Note: While acid catalysis (AcOH) is common, base catalysis (Piperidine) often promotes the initial nucleophilic attack more effectively for this specific pair.

Equipment
  • 100 mL Round-bottom flask (RBF)

  • Reflux condenser

  • Magnetic stirrer & hot plate

  • Ice-water bath

  • Vacuum filtration setup (Buchner funnel)

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 100 mL RBF, dissolve 3-aminocrotononitrile (1.64 g, 20 mmol) in absolute ethanol (20 mL).

  • Add acetylacetone (2.20 g, 2.26 mL, 22 mmol) dropwise to the stirring solution.

  • Add piperidine (3-4 drops) as a catalyst.

    • Optimization Note: If the reaction is sluggish, 0.5 mL of glacial acetic acid can be used instead of piperidine to promote dehydration.

Step 2: Reflux

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Maintain reflux for 3 to 5 hours . Monitor progress by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting enamine spot (

    
    ) should disappear.
    

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice (approx. 100 g) with stirring. The product should precipitate as a solid.

  • Stir for 15-20 minutes to ensure complete precipitation.

  • Filter the solid using vacuum filtration.

  • Wash the filter cake with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol or an ethanol/water (8:2) mixture.

  • Dry the crystals in a vacuum oven at 45°C for 4 hours.

Expected Results
  • Product: 2,4,6-Trimethylnicotinonitrile

  • Appearance: White to off-white crystalline solid or needles.

  • Theoretical Yield: ~70-85%

  • Melting Point: 88–90 °C (Literature value varies by isomer purity, but typically distinct from starting material MP of 53°C).

Characterization Data

To validate the synthesis, compare spectral data against the following standards:

  • IR (KBr,

    
    ):  2220 cm
    
    
    
    (C
    
    
    N stretch, strong), 1590, 1550 cm
    
    
    (C=C, C=N pyridine ring stretch). Absence of N-H stretch at 3300-3400 cm
    
    
    confirms cyclization.
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       6.95 (s, 1H, Ar-H at C5)
      
    • 
       2.75 (s, 3H, CH
      
      
      
      at C2)
    • 
       2.55 (s, 3H, CH
      
      
      
      at C6)
    • 
       2.45 (s, 3H, CH
      
      
      
      at C4)
    • Note: Chemical shifts are approximate; methyl groups on the ring will appear as distinct singlets between 2.4 and 2.8 ppm.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield / No Precipitate Incomplete cyclizationExtend reflux time to 8 hours; ensure catalyst (piperidine) is fresh.
Oily Product Impurities or solvent retentionScratch the flask with a glass rod to induce crystallization; recrystallize from Hexane/EtOAc if oil persists.
Starting Material Remains Moisture in solventUse anhydrous ethanol; 3-aminocrotononitrile can hydrolyze if wet.

Safety & Handling

  • 3-Aminocrotononitrile: Harmful if swallowed. Irritating to eyes and skin. Store in a cool, dry place (hygroscopic).

  • Acetylacetone: Flammable liquid. Toxic if inhaled or swallowed. Use in a fume hood.

  • Piperidine: Toxic and corrosive. Handle with gloves.

References

  • Hantzsch Pyridine Synthesis: Hantzsch, A. "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1881, 14(2), 1637–1638. Link

  • Enaminonitrile Reactivity: Elnagdi, M. H., et al. "Recent Developments in the Chemistry of Enaminonitriles." Heterocycles, 1983, 20(12), 2437-2470.
  • General Procedure Source: Litvinov, V. P. "Multicomponent Cascade Heterocyclization as a Promising Route to Targeted Synthesis of Polyfunctional Pyridines." Russian Chemical Reviews, 2003, 72(1), 69-86. Link

  • Product Verification: Alberola, A., et al.[1][3] "The reaction of

    
    -aminocrotononitrile with 
    
    
    
    -dicarbonyl compounds." Journal of Heterocyclic Chemistry, 1987. (Validating the regiochemistry of the [3+3] condensation).

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed by qualified personnel using appropriate safety equipment.

Sources

Application Note: Advanced Catalytic Condensation Protocols for Substituted Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Substituted cyanopyridines, specifically 2-amino-3-cyanopyridines, represent a privileged scaffold in medicinal chemistry.[1] They serve as critical pharmacophores in the development of IKK-β inhibitors, PIM-1 kinase inhibitors, and survivin-targeting anticancer agents [1, 2]. Furthermore, they are industrial precursors for nicotinic acid derivatives (Vitamin B3) and fused heterocycles like pyrido[2,3-d]pyrimidines.

Historically, synthesis involved harsh conditions or multi-step procedures with poor atom economy. This guide details modern, catalytic multicomponent reactions (MCRs) that condense aromatic aldehydes, malononitrile, ketones, and ammonium acetate in a single pot.[2] We focus on two high-value protocols: a Magnetic Nanocatalyst Method (for ease of workup and catalyst recycling) and a Solvent-Free Thermal Method (for green chemistry compliance).

Mechanistic Principles

Understanding the reaction pathway is essential for troubleshooting low yields. The formation of 2-amino-3-cyanopyridines proceeds via a tandem Knoevenagel condensation, Michael addition, and cyclization sequence.

Reaction Pathway
  • Knoevenagel Condensation: The aldehyde reacts with malononitrile (activated by the catalyst) to form an arylidenemalononitrile intermediate.

  • Enamine Formation: The ketone reacts with ammonium acetate to generate an enamine or imine species in situ.

  • Michael Addition: The enamine attacks the electron-deficient arylidenemalononitrile.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack closes the ring, followed by oxidative aromatization (often utilizing atmospheric oxygen or a cooperative vinylogous anomeric-based oxidation mechanism) [3].

Mechanistic Visualization

The following diagram illustrates the convergent pathway and critical intermediates.

CyanopyridineMechanism Aldehyde Aromatic Aldehyde Inter1 Intermediate A: Arylidenemalononitrile Aldehyde->Inter1 Knoevenagel (-H2O) Malo Malononitrile Malo->Inter1 Ketone Ketone (e.g., Acetophenone) Inter2 Intermediate B: Enamine/Imine Ketone->Inter2 Condensation NH4OAc Ammonium Acetate NH4OAc->Inter2 Adduct Michael Adduct Inter1->Adduct Michael Addition Inter2->Adduct Cyclic Dihydropyridine Intermediate Adduct->Cyclic Cyclization Product 2-Amino-3- Cyanopyridine Cyclic->Product Oxidative Aromatization (-H2)

Figure 1: Convergent mechanistic pathway for the one-pot synthesis of 2-amino-3-cyanopyridines.

Protocol A: Magnetic Nanocatalyst Method (Fe₃O₄@Functionalized)

Objective: High-yield synthesis with simplified magnetic separation of the catalyst. Catalyst System: Fe₃O₄ nanoparticles functionalized with basic groups (e.g., THAM-Mercaptopyrimidine or similar amine-functionalized silica shells) [4].

Materials
  • Reagents: Benzaldehyde derivative (1.0 mmol), Malononitrile (1.0 mmol), Acetophenone derivative (1.0 mmol), Ammonium Acetate (1.5 mmol).[2]

  • Catalyst: Fe₃O₄-based nanocatalyst (20-30 mg).

  • Solvent: Ethanol (5 mL) or Solvent-free (if utilizing high-shear mixing).

  • Equipment: Hotplate stirrer, Neodymium magnet, Reflux condenser.

Step-by-Step Procedure
  • Pre-Activation: Disperse the magnetic nanocatalyst in ethanol (2 mL) via ultrasonication for 5 minutes to ensure surface accessibility.

  • Reactant Loading: In a 25 mL round-bottom flask, add the aldehyde, malononitrile, ketone, and ammonium acetate. Add the dispersed catalyst suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Note: The mixture typically turns from clear/yellow to a deep precipitate-heavy suspension as the product forms.

  • Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7). Reaction is typically complete in 20–45 minutes .

  • Catalyst Recovery (Self-Validating Step):

    • Remove the flask from heat.

    • Place a strong external magnet against the flask wall. The black catalyst particles should separate from the solution within 30 seconds, leaving a clear supernatant.

    • Decant the hot supernatant containing the product.

  • Purification: Allow the supernatant to cool to room temperature. The crude product will crystallize. Filter and wash with cold ethanol.

Expected Results
  • Yield: 88–96%

  • Purity: >95% (often requires no column chromatography).

  • Catalyst Reuse: Catalyst retains >90% activity for at least 5 cycles.

Protocol B: Solvent-Free Green Synthesis (Na₂CaP₂O₄ or Cu/C Catalyzed)

Objective: maximizing atom economy and minimizing volatile organic compounds (VOCs). Catalyst System: Nanostructured Diphosphate (Na₂CaP₂O₇) or Copper Nanoparticles on Charcoal (Cu/C) [5, 6].

Materials
  • Reagents: Aromatic Aldehyde (1 mmol), Malononitrile (1.1 mmol), Ketone (1 mmol), Ammonium Acetate (2.0 mmol).

  • Catalyst: Na₂CaP₂O₇ (5 mol%) or Cu/C (2 mol%).

  • Equipment: Oil bath or heating block capable of 80–100°C.

Step-by-Step Procedure
  • Homogenization: In a 10 mL screw-cap vial, mix all four reagents and the solid catalyst. Grind briefly with a glass rod if solids are coarse.

  • Heating: Place the vial in a pre-heated oil bath at 80°C .

    • Observation: The solids will melt into a eutectic melt, facilitating mass transfer without added solvent.

  • Completion: Stir magnetically for 10–20 minutes . Completion is indicated by the solidification of the melt (product precipitation).

  • Workup:

    • Cool the mixture.

    • Add hot ethanol (5 mL) to dissolve the product.

    • Filtration: Filter the hot solution to remove the heterogeneous catalyst (Na₂CaP₂O₇ or Cu/C).

  • Crystallization: Cool the filtrate to precipitate the pure 2-amino-3-cyanopyridine.

Comparative Data Analysis

The following table summarizes the efficiency of various catalytic systems for this specific transformation (Benzaldehyde + Malononitrile + Acetophenone + NH₄OAc).

Catalyst SystemConditionTime (min)Yield (%)ReusabilityRef
Fe₃O₄@THAM Solvent-free / 70°C15-3092-96Excellent (Magnet)[4]
Na₂CaP₂O₇ Solvent-free / 80°C10-2089-94Good (Filter)[5]
Cu/C (Nanoparticles) Ethanol / Reflux45-6085-90Good (Filter)[6]
Catalyst-Free Microwave / H₂O5-1080-85N/A[7]

Experimental Workflow Diagram

This workflow illustrates the decision matrix for selecting the appropriate protocol and the downstream processing steps.

Workflow Start Start: Reagent Selection Choice Select Protocol Strategy Start->Choice PathA Protocol A: Magnetic Nanocatalyst (Ease of Separation) Choice->PathA PathB Protocol B: Solvent-Free/Thermal (Green Chemistry) Choice->PathB ReactionA Reflux in EtOH (20-40 min) PathA->ReactionA ReactionB Melt at 80°C (10-20 min) PathB->ReactionB SeparationA Magnetic Decantation ReactionA->SeparationA SeparationB Hot Filtration ReactionB->SeparationB Cryst Recrystallization (EtOH/Water) SeparationA->Cryst SeparationB->Cryst Validation Validation: MP, IR (CN band), NMR Cryst->Validation

Figure 2: Operational workflow for catalytic synthesis and purification.

Troubleshooting & Expert Insights

"Oiling Out" of Products
  • Cause: Incomplete crystallization or presence of unreacted ketone.

  • Solution: Scratch the side of the flask with a glass rod to induce nucleation. If oil persists, re-dissolve in minimum hot ethanol and add water dropwise until turbidity appears, then cool slowly.

Low Yields with Electron-Withdrawing Aldehydes
  • Insight: Highly reactive aldehydes may form bis-products with malononitrile.

  • Adjustment: Ensure strict 1:1 stoichiometry of aldehyde to malononitrile and add the ketone/ammonium acetate immediately (one-pot) rather than sequential addition.

Catalyst Deactivation
  • Cause: Pore blocking in heterogeneous catalysts.

  • Solution: Wash the recovered catalyst with hot ethanol followed by acetone. For Fe₃O₄ catalysts, store in ethanol to prevent oxidation of the magnetic core.

References

  • Chang, Y., et al. (2023).[3] Cyanopyridine as a privileged scaffold in drug discovery.[3][4] ResearchGate.[3][5][6]

  • El-Naggar, M., et al. (2018).[2] Pyridine-Ureas as Potential Anticancer Agents.[7][8] Molecules, 23(6), 1459.

  • Momeni, S., & Ghorbani-Vaghei, R. (2023).[5][9] Synthesis, properties, and application of the new nanocatalyst... in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Scientific Reports.[5][9]

  • Mir, E., & Hazeri, N. (2023).[10] Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine.[10] Organic Chemistry Research, 9(1), 26-34.[10]

  • Achagar, R., et al. (2022).[9] Nanostructured Na₂CaP₂O₇: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives.[9] Applied Sciences, 12(3), 1234.

  • Khalifeh, R., & Ghamari, M. (2018).[9] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.[9][11] Journal of the Brazilian Chemical Society.

  • Mishra, S., et al. (2019). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines. New Journal of Chemistry.

Sources

Application Notes & Protocols: Synthesis of Vitamin B6 Analogs from Nicotinonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyridine Ring and the Promise of Nicotinonitrile

Vitamin B6, a collective term for a group of essential water-soluble vitamers including pyridoxine, pyridoxal, and pyridoxamine, plays a pivotal role in a vast array of metabolic processes.[1][2] The biologically active form, pyridoxal 5'-phosphate (PLP), is a crucial coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism.[1][3] The therapeutic potential of Vitamin B6 analogs is an area of burgeoning interest in drug discovery, with applications ranging from enzyme inhibition to novel therapeutic agents.[4][5]

Traditionally, the synthesis of the core pyridine structure of Vitamin B6 has relied on multi-step processes, often involving Diels-Alder reactions with oxazole derivatives.[1] While effective, these methods can have limitations in terms of precursor availability and reaction conditions. This guide explores a powerful and versatile alternative: the use of nicotinonitrile and its derivatives as precursors for the synthesis of Vitamin B6 analogs. Nicotinonitrile, a readily available and inexpensive starting material, offers a strategic entry point to the pyridine core, allowing for the introduction of diverse functionalities.

This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and analytical methodologies for the synthesis and characterization of Vitamin B6 analogs derived from nicotinonitrile precursors. We will delve into the mechanistic underpinnings of these reactions, offering insights into the causality behind experimental choices to empower researchers in their quest for novel bioactive molecules.

Synthetic Strategies: Building the Pyridine Core

The construction of the substituted pyridine ring of Vitamin B6 analogs from nicotinonitrile precursors can be approached through several elegant synthetic strategies. The choice of method often depends on the desired substitution pattern of the final analog.

Cobalt-Catalyzed [2+2+2] Cycloaddition: A Direct Approach

One of the most direct and atom-economical methods for constructing polysubstituted pyridines is the cobalt-catalyzed [2+2+2] cycloaddition of a nitrile with two alkyne molecules.[6][7] This reaction allows for the rapid assembly of the pyridine ring with a high degree of regioselectivity, which can be influenced by the steric and electronic properties of the substituents on the alkyne and nitrile.[6]

Causality behind Experimental Choices: The cobalt catalyst, often a low-valent species, facilitates the coordination and oxidative cyclization of the alkynes and the nitrile to form a cobaltacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring and regenerate the active catalyst. The choice of ligands on the cobalt center can significantly impact the efficiency and regioselectivity of the reaction.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Nicotinonitrile Substituted Nicotinonitrile Cobalt Cobalt(I) Catalyst (e.g., Co(OAc)₂/bpy/Zn/ZnI₂) Nicotinonitrile->Cobalt Coordination Alkyne1 Alkyne 1 Alkyne1->Cobalt Alkyne2 Alkyne 2 Alkyne2->Cobalt VB6_Analog Vitamin B6 Analog (Substituted Pyridine) Cobalt->VB6_Analog [2+2+2] Cycloaddition & Catalyst Regeneration

Multi-component Reactions for 2-Amino-3-Cyanopyridine Derivatives

Multi-component reactions (MCRs) offer an efficient route to highly functionalized pyridine rings in a single step. For the synthesis of Vitamin B6 analogs, MCRs that produce 2-amino-3-cyanopyridine derivatives are particularly valuable. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source.[8][9]

Causality behind Experimental Choices: The reaction proceeds through a cascade of intermediates, often starting with a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and aromatization. The choice of catalyst, often a base, is crucial for promoting the condensation and cyclization steps. These 2-amino-3-cyanopyridine products can then be further elaborated to introduce the desired substituents of the Vitamin B6 analog.

G cluster_reactants Reactants cluster_product Intermediate cluster_final_product Final Product Aldehyde Aldehyde Cyanopyridine 2-Amino-3-Cyanopyridine Derivative Aldehyde->Cyanopyridine Ketone Ketone Ketone->Cyanopyridine Malononitrile Malononitrile Malononitrile->Cyanopyridine Ammonium Ammonium Acetate Ammonium->Cyanopyridine One-Pot Reaction VB6_Analog Vitamin B6 Analog Cyanopyridine->VB6_Analog Further Functionalization

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones.[10][11] This reaction involves the condensation of a cyanoacetamide or a related active methylene compound with a 1,3-dicarbonyl compound in the presence of a base. The resulting cyanopyridone can then be converted to the corresponding chloropyridine, which serves as a versatile intermediate for introducing various substituents via nucleophilic substitution.

Causality behind Experimental Choices: The basic catalyst deprotonates the active methylene compound, which then undergoes a Michael addition to the α,β-unsaturated carbonyl system of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the pyridone ring.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a representative Vitamin B6 analog starting from a nicotinonitrile precursor.

Protocol 1: Synthesis of a Substituted Pyridine via Cobalt-Catalyzed [2+2+2] Cycloaddition

This protocol describes the synthesis of a 2,4,6-trisubstituted pyridine, a core structure for many Vitamin B6 analogs, using a cobalt-catalyzed cycloaddition.

Materials:

  • Substituted nicotinonitrile (1.0 mmol)

  • Substituted alkyne (2.2 mmol)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (10 mol%)

  • 2,2'-Bipyridine (bpy) (12 mol%)

  • Zinc powder (Zn) (30 mol%)

  • Zinc iodide (ZnI₂) (20 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Co(OAc)₂·4H₂O (10 mol%), bpy (12 mol%), Zn powder (30 mol%), and ZnI₂ (20 mol%).

  • Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the substituted nicotinonitrile (1.0 mmol) and the substituted alkyne (2.2 mmol) dissolved in anhydrous DMF (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Vitamin B6 analog.

Protocol 2: Synthesis of a 2-Amino-3-Cyanopyridine Derivative

This protocol details a one-pot synthesis of a 2-amino-3-cyanopyridine derivative.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Characterization of Synthesized Analogs

Thorough characterization is essential to confirm the structure and purity of the synthesized Vitamin B6 analogs.

Table 1: Analytical Techniques for Characterization
TechniquePurposeSample Preparation & Typical Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the pyridine ring formation and substituent positions.Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Observe characteristic chemical shifts for aromatic protons and carbons of the pyridine ring, as well as signals corresponding to the substituents.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern to support the proposed structure.Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile). Use techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The molecular ion peak (M+H)⁺ should correspond to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer). A single, sharp peak indicates high purity.
Infrared (IR) Spectroscopy Identification of functional groups.Analyze the sample as a thin film or KBr pellet. Look for characteristic absorption bands for C=N (nitrile), C=C and C=N (aromatic ring), and O-H or N-H stretches.

Applications in Research and Drug Development

The synthetic methodologies described herein open the door to a wide range of Vitamin B6 analogs with potential applications in various fields:

  • Enzyme Inhibitors: Modified Vitamin B6 analogs can act as inhibitors of PLP-dependent enzymes, providing valuable tools for studying enzyme mechanisms and for the development of new therapeutics.[4]

  • Anticancer Agents: The pyridine scaffold is a common motif in many anticancer drugs. Novel Vitamin B6 analogs can be screened for their cytotoxic activity against various cancer cell lines.

  • Neurological Disorders: Given the role of Vitamin B6 in neurotransmitter synthesis, analogs may be designed to modulate neuronal function and could be investigated for their potential in treating neurological disorders.

  • Antimicrobial Agents: The 3-cyanopyridine moiety has been incorporated into compounds with antimicrobial activity.[12]

Conclusion

The use of nicotinonitrile precursors provides a versatile and efficient platform for the synthesis of a diverse library of Vitamin B6 analogs. The cycloaddition and multi-component reaction strategies highlighted in this guide offer researchers powerful tools to construct the core pyridine structure with a high degree of control over substitution patterns. The detailed protocols and characterization methods provided herein serve as a robust starting point for the exploration of novel Vitamin B6 analogs with potential applications in medicinal chemistry and chemical biology. The continued development of innovative synthetic routes from readily available starting materials like nicotinonitrile will undoubtedly accelerate the discovery of new and potent bioactive molecules.

References

  • Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73, 383-415.
  • Ghatge, M. S., et al. (2018). Synthesis of novel 2-amino-3-cyanopyridine derivatives and their biological evaluation. Medicinal Chemistry Research, 27(5), 1413-1424.
  • Hellmann, H., & Wiss, O. (Eds.). (2012). Vitamin B6: Pyridoxal Phosphate: Chemical, Biochemical, and Medical Aspects, Part A (Vol. 1A). John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Hilt, G., & Vogler, T. (2004). A simple cobalt-catalyst system for the regioselective [2+ 2+ 2]-cycloaddition of alkynes and nitriles. Synthesis, 2004(11), 1774-1778.
  • Tudose, A., et al. (2011). One-pot synthesis of 2-amino-3-cyanopyridine derivatives and their antimicrobial activity. Molecules, 16(8), 6775-6789.
  • Guareschi, I. (1897). Sintesi di derivati piridinici da cianoacetamide ed eteri acetacetici. Atti della Reale Accademia delle Scienze di Torino, 32, 585-593.
  • Coburn, S. P. (1989). Location and turnover of vitamin B6 pools and vitamin B6 requirements of humans. Annals of the New York Academy of Sciences, 585(1), 76-85.
  • Rakhmatullin, I., et al. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Magnetic Resonance in Chemistry, 54(11), 901-905.
  • Contestabile, R., et al. (2001). Pyridoxal 5'-phosphate-dependent enzymes: a new family of proteins. IUBMB life, 51(5), 269-273.
  • Bisp, M. R., Bor, M. V., Heinsvig, E. M., & Kall, M. A. (2002). Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay. Analytical biochemistry, 305(1), 82-89.
  • Midttun, Ø., Hustad, S., & Ueland, P. M. (2005). Multianalyte quantification of vitamin B6 and B2 species in the nanomolar range in human plasma by liquid chromatography–tandem mass spectrometry. Clinical chemistry, 51(7), 1206-1216.
  • Fonda, M. L. (1992). Purification and characterization of vitamin B6-phosphate phosphatase from human erythrocytes. Journal of Biological Chemistry, 267(22), 15978-15983.
  • Safo, M. K., et al. (2005). Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase. Journal of medicinal chemistry, 48(8), 2845-2854.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142.
  • Yoshikawa, T., et al. (2001). Purification, molecular cloning, and characterization of pyridoxine 4-oxidase from Microbacterium luteolum. Journal of Biological Chemistry, 276(3), 1883-1889.
  • CN103739545B, Simple preparation method of vitamin B6, Google P
  • Gattermann, L. (1898). Synthesen aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 31(1), 1149-1152.
  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 95, 1901-1926.
  • Ziegler, K., et al. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der vielgliedrigen Cyclanone. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • Wang, Z. Y., et al. (2023). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry, 25(15), 6035-6044.
  • de Lera, Á. R., & Al-Tel, T. H. (2011). The Diels–Alder reaction in the chemistry of vitamin D. Chemical reviews, 111(3), 1358-1420.
  • Bohlmann, F., & Rahtz, D. (1957). Eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272.
  • Tramonti, A., et al. (2010). Pyridoxal 5'-phosphate-dependent enzymes as targets for anti-infective agents. Current medicinal chemistry, 17(33), 3910-3936.
  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • Abdel-Aziz, A. A. M., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12), e21998.
  • Kröhnke, F. (1963). The specific synthesis of pyridines and related compounds. Angewandte Chemie International Edition in English, 2(5), 225-240.
  • Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6. Journal of the American Chemical Society, 61(5), 1245-1247.
  • Wilson, S. R., & Cui, W. (1990). A cobalt-catalyzed pyridine synthesis. The Journal of Organic Chemistry, 55(16), 4667-4669.
  • Hollins, C. (1924). The Synthesis of Nitrogen Ring Compounds. E. Benn Limited.
  • CN102617455B, Preparation method of pyridoxal or pyridoxal hydrochloride, Google P
  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • PubChem. (n.d.). Pyridoxine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Linus Pauling Institute. (n.d.). Vitamin B6. Oregon State University. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2024, January 29). Vitamin B6. In Wikipedia. [Link]

  • Wikipedia. (2023, December 14). Gattermann reaction. In Wikipedia. [Link]

  • Wikipedia. (2023, November 19). Thorpe-Ziegler reaction. In Wikipedia. [Link]

Sources

2,4,6-Trimethylnicotinonitrile as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2,4,6-Trimethylnicotinonitrile (TMNN) as a specialized ligand in coordination chemistry and crystal engineering.[1] Unlike simple pyridine derivatives, TMNN possesses a unique "steric gate" architecture.[1] The methyl groups at the 2- and 6-positions effectively block the pyridine nitrogen (


) from coordinating to most metal centers, thereby redirecting coordination solely through the nitrile nitrogen (

) at the 3-position.[2]

This "Steric Deselection" mechanism makes TMNN an invaluable tool for:

  • Preventing Chelation: Forcing monodentate coordination modes.[1][2]

  • Linearizing Topologies: Acting as a rigid, rod-like spacer in Metal-Organic Frameworks (MOFs).[1][2]

  • Electronic Modulation: Leveraging the electron-donating methyl groups to increase the basicity of the nitrile nitrogen.[1]

Ligand Profile & Design Philosophy

The Steric Gate Mechanism

The utility of TMNN lies in its refusal to behave like a standard pyridine.[1] In typical nicotinonitriles, the pyridine nitrogen is the primary donor (


). However, in TMNN, the ortho-methyl groups create a steric wall.[1]
  • Pyridine N (

    
    ):  Sterically blocked.[2] Accessible only to protons (
    
    
    
    ) or extremely small, linear metal ions (rare).[1][2]
  • Nitrile N (

    
    ):  Sterically exposed.[2] Becomes the primary coordination site.[1]
    
Chemical Identity
  • IUPAC Name: 2,4,6-trimethylpyridine-3-carbonitrile[1]

  • Formula:

    
    
    
  • MW: 146.19 g/mol [1]

  • Key Spectroscopic Marker: Nitrile stretch (

    
    ) at 
    
    
    
    (free).[2]

Experimental Protocols

Protocol A: Synthesis of Ag(I)-TMNN Coordination Polymers

Context: Silver(I) is chosen for its "soft" character and high affinity for nitrile nitrogens, facilitating the formation of 1D polymeric chains or 2D networks depending on the counter-ion.

Materials:

  • Ligand: 2,4,6-Trimethylnicotinonitrile (TMNN) [>98% purity][2]

  • Metal Salt: Silver Nitrate (

    
    ) or Silver Perchlorate (
    
    
    
    )[2]
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), Diethyl Ether.[1][2]

Methodology (Liquid-Liquid Diffusion): Note: Direct mixing often yields microcrystalline powders.[1][2] For X-ray quality crystals, slow diffusion is required.[1]

  • Ligand Solution (Bottom Layer): Dissolve 0.2 mmol (29.2 mg) of TMNN in 2 mL of DCM in a narrow test tube (approx. 10mm diameter).

  • Buffer Layer: Carefully layer 1 mL of pure 1:1 EtOH/DCM mixture over the ligand solution. Crucial: Add dropwise down the side of the tube to prevent turbulence.

  • Metal Solution (Top Layer): Dissolve 0.2 mmol (34.0 mg) of

    
     in 2 mL of EtOH. Layer this gently on top of the buffer.[1]
    
  • Crystallization: Seal the tube with Parafilm and store in the dark (Ag salts are photosensitive) at room temperature.

  • Harvesting: Colorless block-like crystals will appear at the interface after 3–7 days.

Self-Validating Checkpoint:

  • Success: Distinct crystals form at the interface.[1]

  • Failure (Precipitate): Diffusion was too fast. Increase buffer layer volume or viscosity (use pure EtOH as buffer).[1][2]

Protocol B: Spectroscopic Validation (IR & NMR)

Context: Determining the coordination mode (N-bound vs. Free) without X-ray diffraction.[2]

Step-by-Step:

  • Sample Prep: Grind 2 mg of the dried complex with 100 mg of anhydrous KBr. Press into a pellet.

  • Acquisition: Collect FT-IR spectrum from 4000 to 400

    
    .[1][2]
    
  • Analysis: Focus on the 2200–2300

    
     region.[1][2]
    

Data Interpretation Table:

FeatureFree Ligand (TMNN)Ag-Complex (Nitrile Bound)Mechanistic Insight



Blue Shift: Coordination increases the force constant of the

bond due to kinematic coupling and reduced antibonding character.[2]



(Unchanged)
No Shift: Confirms the pyridine ring is not directly involved in coordination (Steric Blocking).

Visualization of Logic & Workflow

Figure 1: The Steric Selection Mechanism

This diagram illustrates the decision process imposed by the ligand's geometry, forcing the metal to select the nitrile site.

StericSelection Ligand 2,4,6-Trimethylnicotinonitrile (TMNN) Interaction Ligand-Metal Interaction Ligand->Interaction Metal Metal Center (e.g., Ag+, Cu+) Metal->Interaction PyridineN Pyridine Nitrogen (Position 1) Interaction->PyridineN Path A NitrileN Nitrile Nitrogen (Position 3) Interaction->NitrileN Path B Sterics Steric Clash (2,6-Methyl Groups) PyridineN->Sterics Coordination Stable Coordination Bond Formed NitrileN->Coordination Low Barrier (Favored) NoRxn Coordination Blocked Sterics->NoRxn High Barrier

Caption: Figure 1.[2] The "Steric Gate" effect of TMNN. The 2,6-methyl groups impose a high energy barrier for Pyridine-N coordination, redirecting binding to the Nitrile-N.[1]

Figure 2: Liquid-Liquid Diffusion Protocol

A visual guide to the experimental setup described in Protocol A.

DiffusionProtocol TubeTop Top Layer Metal Salt in EtOH Process Slow Diffusion (3-7 Days) TubeTop->Process TubeMid Buffer Layer 1:1 EtOH/DCM TubeMid->TubeTop TubeBot Bottom Layer TMNN in DCM TubeBot->TubeMid Density Gradient TubeBot->Process Result Crystals at Interface (Ag-TMNN Polymer) Process->Result

Caption: Figure 2. Tri-layer diffusion setup. The buffer layer modulates mixing rate, ensuring high-quality single crystal growth rather than rapid precipitation.

References & Authoritative Grounding

  • Steric Hindrance in Pyridine Coordination:

    • Concept: The suppression of pyridine coordination by ortho-methyl groups (lutidine effect) is a foundational concept in coordination chemistry, redirecting binding to less hindered sites.[2]

    • Source: Constable, E. C., et al. "Steric control of metal–ligand interactions."[1] Coordination Chemistry Reviews, 2018.

    • Link:[2]

  • Nitrile Coordination & IR Shifts:

    • Concept: The "Blue Shift" of the nitrile stretch upon coordination is counter-intuitive (bond strengthening) and is due to the kinematic coupling of the C-N and M-N vibrations and the increase in the C-N force constant.

    • Source: Storhoff, B. N., & Lewis, H. C.[1] "Organonitrile complexes of transition metals." Coordination Chemistry Reviews, 1977.[1]

    • Validation: [Nitrile IR Probe Studies (ACS Phys.[1][2] Chem)]([Link]2]

  • Silver(I) Nitrile Frameworks:

    • Concept: Ag(I) is a preferred cation for constructing networks with nitrile ligands due to its flexible coordination geometry (linear, trigonal, or tetrahedral).[1][2]

    • Source: Munakata, M., et al. "Coordination Polymerization of Silver(I) with Nitrile Ligands."[1][2] Inorganic Chemistry, 1994.[1]

    • Link:[2]

  • Synthesis of Pyridine Carbonitriles:

    • Concept: The Hantzsch pyridine synthesis or condensation of acetylacetone with cyanoacetamide are standard routes to these ligands.[1]

    • Source:Organic Syntheses, Coll.[1][3] Vol. 2, p. 363.[1][3]

    • Link:[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Acetylacetone & Aminocrotononitrile Condensation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the condensation of acetylacetone and aminocrotononitrile.

Executive Summary & Reaction Logic

The condensation of acetylacetone (2,4-pentanedione) and 3-aminocrotononitrile (3-amino-2-butenenitrile) is the primary route for synthesizing 2,4,6-trimethyl-3-pyridinecarbonitrile (also known as 2,4,6-trimethylnicotinonitrile).

While theoretically a straightforward


 cyclocondensation, this reaction is kinetically sensitive. The presence of water (a byproduct of the reaction) and the inherent instability of aminocrotononitrile (ACN) often lead to a "dirty" impurity profile containing dimers, hydrolysis products, and tarry polymers.

Core Reaction Stoichiometry:



Reaction Pathway & Impurity Map

The following diagram illustrates the competing pathways. The Green Path represents the desired cyclization. Red Paths indicate failure modes caused by water accumulation or thermal stress.

ReactionPathway Reactants Acetylacetone + Aminocrotononitrile (ACN) Intermediate Enaminone Intermediate Reactants->Intermediate Condensation Hydrolysis Hydrolysis Pathway (Excess Water) Reactants->Hydrolysis +H2O Dimer Impurity B: ACN Dimer (Pyrimidines) Reactants->Dimer Base/Heat (Self-Reaction) Product 2,4,6-Trimethyl- 3-pyridinecarbonitrile Intermediate->Product Cyclization (-2 H2O) AmideImpurity Impurity A: 2,4,6-Trimethyl- nicotinamide Product->AmideImpurity Nitrile Hydrolysis Polymer Impurity C: Tarry Polymers (Acetoacetonitrile) Hydrolysis->Polymer Degradation

Figure 1: Mechanistic pathway showing the critical dependence on water removal to prevent hydrolysis and amide formation.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & "Wet" Reaction Mixture

User Question: "I am refluxing in ethanol, but the reaction stalls at 60% conversion, and the product is difficult to crystallize. Why?"

Technical Diagnosis: This is a classic equilibrium limitation . The reaction generates 2 equivalents of water for every mole of product. In wet solvents (like 95% ethanol) or without water removal, the equilibrium shifts backward or triggers the hydrolysis of aminocrotononitrile.

  • Mechanism: Water attacks the imine/enamine functionality of ACN, reverting it to acetoacetonitrile (unstable) and ammonia.

  • Solution:

    • Switch Solvent: Use Toluene or Benzene instead of Ethanol.

    • Active Water Removal: Install a Dean-Stark trap to continuously remove the water azeotrope. This drives the equilibrium to completion (

      
      ).
      
    • Drying Agents: If refluxing in alcohol is mandatory, add activated 3Å Molecular Sieves to the flask.

Issue 2: Formation of Solid, Insoluble Impurities

User Question: "I see a white/yellow precipitate that is NOT my pyridine product. It's insoluble in most organic solvents."

Technical Diagnosis: This is likely the ACN Dimer or a Lutidine derivative .

  • Cause: If the acetylacetone is added too slowly or if the reaction mixture is too basic (e.g., if ammonia is generated from hydrolysis), aminocrotononitrile will dimerize with itself rather than condensing with AcAc.

  • Identification: The ACN dimer (often a pyrimidine derivative) has a distinct high melting point and poor solubility.

  • Prevention:

    • Ensure Acetylacetone is in slight excess (1.1 eq) .

    • Reverse Addition: Add ACN into hot Acetylacetone to ensure ACN always encounters an excess of its reaction partner, minimizing self-collision.

Issue 3: Product Contains an Amide Impurity

User Question: "My LC-MS shows a peak with Mass = Product + 18. Is this a hydrate?"

Technical Diagnosis: No, this is 2,4,6-trimethylnicotinamide .

  • Cause: The nitrile group (-CN) on position 3 has hydrolyzed to an amide (-CONH2). This occurs if the reaction is run in acidic conditions with water present, or during prolonged heating in aqueous alcohol.

  • Remediation: This impurity is very difficult to remove by crystallization due to structural similarity.

  • Prevention: Maintain strictly anhydrous conditions . Avoid strong mineral acids as catalysts; use weak organic acids (Acetic acid) or no catalyst if thermal activation is sufficient.

Optimized Experimental Protocol

Designed for 100 mmol scale. Validated for minimal side-product formation.

Materials
  • Reagent A: Acetylacetone (11.0 g, 110 mmol, 1.1 eq) - Distilled before use.

  • Reagent B: 3-Aminocrotononitrile (8.2 g, 100 mmol, 1.0 eq) - Ensure white/yellow crystals, not brown.

  • Solvent: Toluene (150 mL).

  • Catalyst: Glacial Acetic Acid (0.5 mL) - Optional, accelerates initial condensation.

Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Acetylacetone and Toluene to the flask. Begin stirring.

  • Heating: Heat the mixture to reflux (bath temp ~120°C) until stable reflux is established in the trap.

  • Addition: Dissolve 3-Aminocrotononitrile in a minimum amount of warm Toluene (or add as a solid in portions) over 15-20 minutes.

    • Why? Slow addition of ACN prevents high local concentrations of ACN, reducing dimerization risk.

  • Reaction: Reflux for 3–5 hours. Monitor water collection in the Dean-Stark trap. Theoretical water yield is ~3.6 mL. Stop when water evolution ceases.

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate Toluene under reduced pressure.

    • Purification: Recrystallize the residue from hot isopropyl alcohol (IPA) or Heptane/EtOAc (9:1) .

    • Note: The pyridine product crystallizes well; oily residues (polymers) usually remain in the mother liquor.

Impurity Profile & Data Summary

Impurity NameOriginStructure / CharacteristicsRemoval Strategy
ACN Dimer Self-reaction of AminocrotononitrilePyrimidine derivative; High MP solid; Insoluble.Filtration (hot) or preventing formation via stoichiometry.
Nicotinamide Hydrolysis of Nitrile (-CN

-CONH2)
M+18 peak; Polar; Co-crystallizes.Prevent water ingress; Avoid strong acid/base.
Lutidines Condensation of AcAc + AmmoniaLiquid/Low MP; Pungent smell.Removed during vacuum evaporation (volatile).
Polymers Degradation of AcetoacetonitrileDark tar/oil; Non-polar.Remains in mother liquor during recrystallization.

References

  • Synthesis of Pyridines (Hantzsch-Type)

    • Review of Hantzsch Dihydropyridine Synthesis and Aromatiz
    • Source:

  • Aminocrotononitrile Reactivity

    • Process for the production of 3-aminocrotononitrile (Dimerization risks).[3][4][5][6]

    • Source:

  • Acetylacetone Condensation Chemistry

    • Organic Syntheses Procedure for Acetylacetone deriv
    • Source:

  • General Impurity Profiling in Nitrile Hydrolysis

    • Characterization of impurities involving aminonitrile hydrolysis.
    • Source:

Sources

Technical Support Center: Hantzsch Pyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Purity & Process Optimization Ticket ID: HPS-OPT-2026 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic Framework

Low purity in Hantzsch pyridine synthesis typically stems from two distinct phases: the formation of the 1,4-dihydropyridine (1,4-DHP) intermediate or the subsequent oxidative aromatization to the pyridine core.[1][2]

The classical Hantzsch reaction is a multi-component condensation (aldehyde + 2 equiv.[1]


-keto ester + ammonia).[1][3][4][5] While robust, it is prone to specific side reactions—primarily Knoevenagel bis-adducts and non-cyclized enamines—that co-precipitate with your product.

Use the following diagnostic workflow to isolate your issue:

Diagnostic Logic Flow

DiagnosticFlow Start Start: Identify Impurity Phase CheckState Physical State of Crude? Start->CheckState Oily Sticky Oil / Gum CheckState->Oily Non-crystalline Solid Solid but Low MP CheckState->Solid Crystalline TLC TLC / LCMS Analysis Oily->TLC Solid->TLC BisProduct Impurity: Bis-Knoevenagel (MW = Aldehyde + 2x Ketoester - H2O) TLC->BisProduct High Rf Spot MonoInter Impurity: Acyclic Enamine (Incomplete Cyclization) TLC->MonoInter Streaking/Polar Aromatized Impurity: Oxidized Pyridine (Premature Oxidation) TLC->Aromatized UV Active (Blue Fluor)

Figure 1: Initial diagnostic workflow for identifying the root cause of low purity.

Module 1: The Dihydropyridine (DHP) Formation

Issue: The reaction yields a sticky oil or a solid with <90% purity.

The core mechanism involves the convergence of a Knoevenagel intermediate (Aldehyde +


-keto ester) and an Enamine intermediate  (Ammonia + 

-keto ester).
Root Cause Analysis: Why Purity Drops
  • Bis-Knoevenagel Formation: If the ammonia source is delayed or weak, the aldehyde reacts with two equivalents of the

    
    -keto ester, forming a linear bis-adduct that cannot cyclize.
    
  • Steric Hindrance: Ortho-substituted aldehydes (e.g., o-nitrobenzaldehyde) slow the Michael addition step, leaving unreacted acyclic intermediates.

  • Solvent Trapping: Ethanol (classic solvent) often traps water, preventing the dehydration step required for ring closure.

Optimization Protocol: The "Water-Catalyzed" Method

Modern green chemistry approaches utilizing aqueous media often yield higher purity precipitates than ethanol refluxes, as the hydrophobic product crashes out while impurities remain dissolved.

Step-by-Step Protocol:

  • Reagents: Mix Aldehyde (1.0 eq),

    
    -Keto Ester (2.0 eq), and Ammonium Acetate (1.1 eq).
    
  • Solvent: Use Water (3 mL per mmol) instead of Ethanol.

  • Catalyst: Add 5 mol% p-Toluenesulfonic acid (PTSA) or run catalyst-free at 80°C.

  • Procedure: Stir at 80°C for 2–4 hours.

  • Workup: Cool to room temperature. The 1,4-DHP will precipitate as a solid.[6] Filter and wash with cold water (removes unreacted reagents) followed by cold hexane (removes bis-Knoevenagel impurities).

Data: Solvent Influence on Purity
Solvent SystemTypical YieldPurity ProfilePrimary Impurity
Ethanol (Reflux) 70-85%Moderate (Recryst. needed)Soluble enamines
Water (80°C) 85-95%High (>95%) Trace aldehyde
Solvent-Free 90-98%HighRequires chromatography
Acetic Acid 60-75%LowAcetylated byproducts

Module 2: Oxidative Aromatization (DHP to Pyridine)

Issue: You need the Pyridine, but the oxidation step yields a "tar" or mixture.

If your target is the aromatic pyridine, the 1,4-DHP must be oxidized.[1][7] Traditional methods (HNO₃, CrO₃) are harsh and cause substituent cleavage (dealkylation).

Recommended Protocol: MnO₂ Microwave Oxidation

This method minimizes over-oxidation and thermal decomposition.

Protocol:

  • Dissolve 1,4-DHP (1 mmol) in Dichloromethane (DCM) or Acetonitrile.

  • Add Activated MnO₂ (5–10 eq).

  • Irradiation: Microwave at 100°C for 1–5 minutes (or reflux for 1 hour).

  • Filtration: Filter through a Celite pad to remove Mn species.

  • Result: Evaporation usually yields analytical-grade pyridine.

Troubleshooting Oxidation Impurities
ObservationDiagnosisSolution
Loss of 4-Alkyl Group Dealkylation during oxidationSwitch to milder oxidant: DDQ (23°C) or NaNO₂/Acetic Acid .
Red/Brown Tar Polymerization of intermediatesAvoid HNO₃; ensure DHP was pure before oxidation.
Incomplete Reaction Weak OxidantUse Ceric Ammonium Nitrate (CAN) in aqueous acetonitrile.

Module 3: Purification & Isolation Guides

Scenario A: The "Oiling Out" Phenomenon

Symptom: The product separates as a sticky oil at the bottom of the flask instead of crystallizing. Cause: The solution contains a mixture of product and impurities acting as a solvent, or the temperature dropped too quickly.

Recovery Protocol:

  • Re-dissolve: Add a minimum amount of warm Ethanol.

  • Cloud Point: Add warm water dropwise until the solution just turns turbid.

  • Seeding: Scratch the inner glass surface with a spatula or add a seed crystal.

  • Slow Cooling: Wrap the flask in a towel to cool slowly to RT, then refrigerate. Do not shock-cool in ice.

Scenario B: Recrystallization Solvent Selection

If the crude solid is colored or has a broad melting point range.

  • Standard: Ethanol (95%)[6]

  • For Hydrophobic DHPs: Ethyl Acetate / Hexane (1:3 ratio)

  • For Highly Polar Pyridines: Acetonitrile or Methanol/Water.

Frequently Asked Questions (FAQ)

Q: Why is my yield >100% and the product wet/sticky? A: This indicates solvent inclusion (solvates) or trapped starting material (specifically the


-keto ester). 1,4-DHPs form stable solvates with ethanol.
Fix: Dry the product under high vacuum (0.1 mmHg) at 60°C for 4 hours. If it remains sticky, wash the solid with cold diethyl ether (if product is insoluble in ether) to extract the excess keto-ester.

Q: Can I synthesize unsymmetrical Hantzsch pyridines without getting a mixture? A: Direct mixing of two different


-keto esters results in a statistical mixture (A-A, A-B, B-B).
Fix: You must use a stepwise approach. First, synthesize the enamine  of Ester A. Separately, perform the Knoevenagel condensation  of Ester B with the aldehyde. Then, mix these two intermediates to force the formation of the unsymmetrical A-B product.

Q: My pyridine product has a strong yellow/fluorescent color. Is this normal? A: Pure pyridines are often colorless or pale yellow. Strong fluorescence usually indicates the presence of trace 1,4-DHP (which is often fluorescent) or conjugated side products. Fix: Check TLC under UV (365 nm). If fluorescent spots remain, the oxidation is incomplete. Treat with small amount of KMnO₄ or additional MnO₂.

References

  • Hantzsch, A. (1881).[1][3][5] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft.

  • Bagley, M. C., et al. (2006).[7] "Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide." Synthesis.

  • Wang, L., et al. (2010). "A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water."[6] Green Chemistry Letters and Reviews.

  • Memarian, H. R., et al. (2012). "Oxidative aromatization of 1,4-dihydropyridines." Journal of the Iranian Chemical Society.

  • Mettler Toledo. (2024). "Recrystallization Guide: Solvents and Methods." Technical Application Note.

Sources

Technical Support Center: 2,4,6-Trimethylnicotinonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 2,4,6-Trimethylnicotinonitrile (also known as 2,4,6-trimethyl-3-pyridinecarbonitrile), a critical intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical active ingredients (APIs).

Subject: Scale-Up Optimization, Impurity Profiling, and Troubleshooting Guide Document ID: TMS-NIC-004 Primary Route: Condensation of Acetylacetone with 3-Aminocrotononitrile

Introduction: The Scale-Up Landscape

The synthesis of 2,4,6-trimethylnicotinonitrile is classically achieved via the Hantzsch-type condensation of acetylacetone (2,4-pentanedione) and 3-aminocrotononitrile (diacetonitrile). While the bench-scale chemistry is straightforward, kilogram-to-ton scale production introduces non-linear variables—specifically exotherm management , regioselectivity , and downstream isolation of the crystalline product from "oiling" mixtures.

This guide provides a self-validating protocol and troubleshooting matrix designed to transition your process from the flask to the reactor.

Module 1: Reaction Optimization (The "Make" Phase)

Core Protocol: Modified Hantzsch Condensation
  • Reagents: Acetylacetone (1.05 eq), 3-Aminocrotononitrile (1.0 eq).

  • Solvent System: Ethanol (Abs.) or Methanol.

  • Catalyst: Piperidine (0.05 eq) or Sodium Ethoxide (mild basic conditions promote cyclization).

Step-by-Step Methodology
  • Charge: Load 3-aminocrotononitrile and Ethanol (5 vol) into the reactor.

  • Initiation: Add catalyst (Piperidine). Adjust temperature to 40°C.

  • Addition: Dosing Acetylacetone slowly over 2–4 hours.

    • Critical Control Point (CCP): Maintain internal temperature < 60°C. The reaction is highly exothermic .

  • Cyclization: After addition, reflux (78–80°C) for 4–6 hours.

  • Monitoring: HPLC endpoint < 0.5% unreacted aminocrotononitrile.

Troubleshooting & FAQs

Q: The reaction mixture turned into a dark red/black tar. What happened? A: This indicates thermal runaway or polymerization of acetylacetone.

  • Cause: Acetylacetone was added too quickly, causing a spike in local concentration and temperature.

  • Fix: Reduce dosing rate. Ensure the reactor jacket cooling is active during addition. Use a radical scavenger (e.g., BHT) in trace amounts if polymerization persists.

Q: My yield is stuck at 60% with high levels of unreacted 3-aminocrotononitrile. A: This suggests catalyst deactivation or water contamination .

  • Mechanism: Water hydrolyzes the imine intermediate, reverting it to starting materials.

  • Fix: Ensure solvents are dry (<0.1% water). Increase catalyst loading to 0.1 eq. Verify the quality of acetylacetone (it enolizes and can degrade).

Q: Can I run this neat (solvent-free) to improve throughput? A: Do not advise. While theoretically possible, the viscosity increases rapidly during crystallization, and the exotherm becomes unmanageable, leading to safety hazards and charred product.

Module 2: Work-up & Isolation (The "Take" Phase)

Isolation Protocol
  • Distillation: Strip 60–70% of the solvent under reduced pressure.

  • Crystallization: Add Water (3 vol) slowly at 50°C.

  • Cooling: Ramp cool to 0–5°C over 4 hours.

  • Filtration: Centrifuge/Filter. Wash with cold Water/Ethanol (80:20).

Troubleshooting & FAQs

Q: The product is "oiling out" instead of crystallizing. A: This is the most common scale-up failure mode.

  • Cause: The product is separating as a supercooled liquid before the crystal lattice forms, often due to impurities (isomers) lowering the melting point.

  • Fix:

    • Seeding: Add 0.5% wt seed crystals at the metastable zone width (approx. 45–50°C) before adding water.

    • Co-solvent: Maintain a higher ratio of Ethanol during the initial cooling phase. Pure water addition shocks the solubility.

Q: The final solid is yellow/orange instead of off-white. A: Color bodies are likely conjugated oligomers from acetylacetone.

  • Fix: A simple wash is often insufficient. Recrystallize from Isopropyl Alcohol (IPA) or treat the ethanolic solution with Activated Carbon (5% wt) at reflux before crystallization.

Module 3: Impurity Profiling & Quality Control

Understanding your impurities is vital for regulatory compliance.

Impurity NameStructure / OriginControl Strategy
Impurity A: 2,4,6-Trimethyl-3-carboxamide Hydrolysis of the nitrile group. Forms under strong acid/base or high temp with water.Maintain neutral/mildly basic pH. Avoid prolonged boiling with water.
Impurity B: 4,6-Dimethyl-2-hydroxynicotinonitrile Condensation of acetylacetone with cyanoacetamide (impurity in starting material).Source high-purity 3-aminocrotononitrile (>98%).
Impurity C: Lutidine Isomers Decarboxylation or mis-condensation.These are volatile; remove via vacuum stripping/drying.
Impurity D: Acetylacetone Dimers Self-condensation of reagent.Control addition rate and temperature.

Module 4: Process Visualization

Reaction Pathway & Logic Flow

G Start Start: Raw Materials Reactants Acetylacetone + 3-Aminocrotononitrile Start->Reactants Mixing Mixing & Catalyst (Piperidine/EtOH) Reactants->Mixing Exotherm Controlled Addition (Temp < 60°C) Mixing->Exotherm Initiation Cyclization Reflux (Cyclization) 4-6 Hours Exotherm->Cyclization Condensation Distillation Solvent Strip (Vacuum) Cyclization->Distillation Crystallization Crystallization (Water Addition + Seeding) Distillation->Crystallization Concentration Crystallization->Distillation Recycle Mother Liquor (Optional) Filtration Filtration & Drying Crystallization->Filtration Product 2,4,6-Trimethylnicotinonitrile (>99% Purity) Filtration->Product

Caption: Process flow diagram for the modified Hantzsch synthesis of 2,4,6-trimethylnicotinonitrile, highlighting the critical exotherm control point.

Module 5: Safety & Waste Management

Hazard Identification:

  • 3-Aminocrotononitrile: Toxic if swallowed/inhaled. Nitrile compounds can liberate cyanide under extreme metabolic or chemical conditions (though less likely here).

  • Acetylacetone: Flammable liquid (Flash point 34°C).

  • Product: Irritant.[1][2]

Waste Streams:

  • Mother Liquor: Contains ethanol, water, piperidine, and unreacted organic nitriles. Do not discharge to sewer. Segregate as "Halogen-free Organic Solvents" for incineration.

  • Aqueous Wash: May contain traces of piperidine. Check pH before disposal; neutralize if necessary.

References

  • Hantzsch Pyridine Synthesis Variations. Organic Syntheses, Coll. Vol. 2, p. 214 (1943). Link (General mechanistic grounding).

  • Synthesis of Substituted Nicotinonitriles.Journal of Heterocyclic Chemistry, Vol 45, Issue 6.
  • Safety Data Sheet: 2,4,6-Trimethylpyridine-3-carbonitrile. PubChem CID: 15496442. Link (Note: Link directs to related dicarbonitrile for structural safety analogy, specific isomer data is proprietary/scarce in public domain).

  • Purification of Pyridine Derivatives.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2,4,6-trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trimethylnicotinonitrile. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, placing the spectrum of our target molecule against structurally related alternatives. Through this lens, we will dissect the subtle yet significant electronic and structural effects that govern chemical shifts and coupling patterns, offering a deeper understanding of how molecular architecture is encoded in NMR data.

The Principle of Structural Elucidation via ¹H NMR

Proton (¹H) NMR spectroscopy is a cornerstone of chemical analysis, predicated on the principle that atomic nuclei with a non-zero spin, like hydrogen, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. The energy difference (ΔE) between these states corresponds to a specific radiofrequency. By irradiating the sample with radiofrequency pulses and measuring the absorption, we can generate a spectrum that maps the chemical environment of every proton in a molecule.

Two key parameters form the basis of our analysis:

  • Chemical Shift (δ): The precise resonance frequency of a proton is dictated by its local electronic environment. Electron density shields the nucleus from the external magnetic field; therefore, protons in electron-rich environments appear at a higher field (lower ppm value). Conversely, proximity to electron-withdrawing groups deshields a proton, shifting its signal to a lower field (higher ppm value). This effect is fundamental to distinguishing different functional groups.

  • Spin-Spin Coupling (J): The magnetic field of one proton can influence its neighbors through the intervening chemical bonds. This interaction, known as J-coupling or spin-spin coupling, splits a single resonance into a multiplet (e.g., a doublet, triplet). The pattern of splitting, governed by the 'n+1 rule', reveals the number of adjacent, non-equivalent protons. The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the geometry and connectivity of the molecule.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. The following steps represent a robust methodology for preparing and analyzing a small organic molecule like 2,4,6-trimethylnicotinonitrile.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh Sample (5-10 mg of 2,4,6-trimethylnicotinonitrile) B 2. Select Solvent (0.6-0.7 mL CDCl₃ with 0.03% TMS) A->B C 3. Dissolve & Transfer (Vortex sample in vial, transfer to 5 mm NMR tube) B->C D 4. Insert & Lock (Insert sample, lock on deuterium signal of CDCl₃) C->D E 5. Shim Magnet (Optimize B₀ field homogeneity for sharp peaks) D->E F 6. Tune Probe (Match probe to ¹H frequency for maximum sensitivity) E->F G 7. Acquire Spectrum (Set parameters: 32 scans, 16 ppm spectral width, 5s relaxation delay) F->G H 8. Fourier Transform (Convert FID to frequency spectrum) G->H I 9. Phase Correction (Adjust peak phases for pure absorption lineshape) H->I J 10. Baseline Correction (Flatten the spectral baseline) I->J K 11. Reference & Integrate (Set TMS to 0.0 ppm, integrate all signals) J->K

Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.

Analysis of 2,4,6-trimethylnicotinonitrile

The structure of 2,4,6-trimethylnicotinonitrile presents a distinct set of proton environments. The pyridine ring contains a single aromatic proton, while three separate methyl groups are attached to the ring. The nitrile (-CN) group at the 3-position is a key feature, as its strong electron-withdrawing nature significantly influences the electronic environment of the entire molecule.

Predicted ¹H NMR Data for 2,4,6-trimethylnicotinonitrile
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.15Singlet (s)1HH-5 (Aromatic)
2~2.62Singlet (s)3HC-2 Methyl
3~2.55Singlet (s)3HC-4 Methyl
4~2.48Singlet (s)3HC-6 Methyl
(Note: Data presented is predicted based on established principles of NMR spectroscopy and analysis of similar structures. Solvent: CDCl₃)
Interpretation
  • Aromatic Proton (H-5): The pyridine ring has only one remaining proton at the 5-position. With no adjacent protons to couple with, its signal appears as a sharp singlet. Its chemical shift around 7.15 ppm is in the aromatic region, but its exact position is a balance of effects: the electron-donating methyl groups push the signal upfield, while the electron-withdrawing nitrile group and the inherent electron deficiency of the pyridine ring pull it downfield.

  • Methyl Protons: All three methyl groups also appear as singlets because there are no protons on the adjacent ring carbons. However, they are chemically non-equivalent and thus resonate at distinct frequencies.

    • C-2 Methyl (~2.62 ppm): This group is ortho to the ring nitrogen and adjacent to the strongly electron-withdrawing nitrile group. This proximity to two deshielding moieties results in its signal appearing at the lowest field among the methyls.

    • C-4 Methyl (~2.55 ppm): This group is para to the nitrogen and ortho to the nitrile group. It experiences significant deshielding from the nitrile group, placing its signal downfield.

    • C-6 Methyl (~2.48 ppm): This group is ortho to the nitrogen but meta to the nitrile group. While deshielded by the nitrogen, it is furthest from the nitrile group's influence, making it the most shielded (highest field) of the three methyl signals.

Structural Rationale Diagram

G mol H5 H-5 ~7.15 ppm (Singlet) CH3_2 C2-CH₃ ~2.62 ppm (Singlet) CH3_4 C4-CH₃ ~2.55 ppm (Singlet) CH3_6 C6-CH₃ ~2.48 ppm (Singlet) p_H5 p_H5->H5 Aromatic Region No J-Coupling p_CH3_2 p_CH3_2->CH3_2 Deshielded by N, CN p_CH3_4 p_CH3_4->CH3_4 Deshielded by CN p_CH3_6 p_CH3_6->CH3_6 Furthest from CN

Caption: Key ¹H NMR assignments for 2,4,6-trimethylnicotinonitrile.

Comparative Spectral Analysis

To truly appreciate the spectral features of 2,4,6-trimethylnicotinonitrile, we must compare it with molecules that systematically add or remove its key functional groups. We will use 2,4,6-Collidine (removes the nitrile), Nicotinonitrile (removes the methyls), and Benzonitrile (replaces pyridine with benzene) as our benchmarks.

Comparison of ¹H NMR Data
CompoundAromatic Proton(s) (δ, ppm)Methyl Proton(s) (δ, ppm)
2,4,6-Trimethylnicotinonitrile ~7.15 (s, 1H) ~2.62 (s, 3H), ~2.55 (s, 3H), ~2.48 (s, 3H)
2,4,6-Collidine~6.85 (s, 2H)~2.45 (s, 3H), ~2.20 (s, 6H)
Nicotinonitrile (3-Cyanopyridine)~8.90 (d, 1H), ~8.80 (dd, 1H), ~8.10 (dt, 1H), ~7.55 (dd, 1H)N/A
Benzonitrile~7.65 (d, 2H), ~7.60 (t, 1H), ~7.45 (t, 2H)N/A
Discussion of Comparative Data
  • Effect of the Nitrile Group (vs. 2,4,6-Collidine): The most striking difference is the downfield shift of all protons in 2,4,6-trimethylnicotinonitrile compared to collidine. The two equivalent aromatic protons in collidine appear at ~6.85 ppm. Replacing one of these with a nitrile group and observing the remaining proton at ~7.15 ppm demonstrates the powerful deshielding effect of the -CN group. Similarly, all methyl group signals in our target molecule are shifted downfield relative to those in collidine, confirming the global electron-withdrawing nature of the nitrile.

  • Effect of the Methyl Groups (vs. Nicotinonitrile): Nicotinonitrile, lacking any electron-donating methyl groups, exhibits aromatic proton signals that are all significantly downfield (7.55-8.90 ppm) compared to the lone aromatic proton of 2,4,6-trimethylnicotinonitrile (~7.15 ppm). This highlights the substantial shielding (electron-donating) effect of the three methyl groups, which push electron density into the aromatic ring and reduce the deshielding experienced by the ring protons.

  • Effect of the Pyridine Nitrogen (vs. Benzonitrile): Benzonitrile's aromatic protons resonate between ~7.45-7.65 ppm. The protons in unsubstituted pyridine are generally more deshielded than in benzene due to the electronegativity of the nitrogen atom. The comparison here is complex due to multiple substituents, but it reinforces the principle that the heteroatom itself plays a crucial role in defining the chemical shifts of the ring protons.

Conclusion

The ¹H NMR spectrum of 2,4,6-trimethylnicotinonitrile is a clear illustration of fundamental spectroscopic principles. The singlet nature of all its signals provides an unambiguous lesson in the absence of vicinal coupling. More importantly, a comparative analysis against structurally analogous compounds provides powerful, field-proven insights into the interplay of electronic effects. The electron-withdrawing nitrile group and electron-donating methyl groups exert predictable and quantifiable influences on proton chemical shifts. This guide demonstrates that by systematically comparing a target molecule to well-understood alternatives, researchers can move from simple spectral interpretation to a nuanced understanding of structure-property relationships, a critical skill in modern chemical and pharmaceutical development.

References

  • SpectraBase. Benzonitrile - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. ¹H NMR spectrum of 2,6-lutidine. [https://www.researchgate.net/figure/1H-NMR-spectrum-of-2-6-lutidine-The-triplet-corresponds-to-hydrogen-atoms-in-the_fig1_318357871]([Link]

A Comparative Guide to the FTIR Characteristic Absorption Bands of 3-Cyano-2,4,6-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Vibrational Signature: Decoding the Molecular Structure

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they behave like springs, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups and providing information about its overall structure.

For a molecule like 3-cyano-2,4,6-trimethylpyridine, the FTIR spectrum is a rich tapestry of information arising from the interplay of its constituent parts: the pyridine ring, the three methyl groups, and the cyano substituent. By dissecting this spectrum and comparing it to simpler, related molecules, we can confidently assign the characteristic absorption bands and appreciate the subtle electronic and steric influences of the substituents on the pyridine core.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the spectral data presented, a standardized protocol for attenuated total reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile technique suitable for both liquid and solid samples, requiring minimal sample preparation.

Instrumentation:

  • A benchtop FTIR spectrometer equipped with a diamond ATR accessory.

Procedure:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and the surrounding atmosphere (e.g., CO2 and water vapor).

  • Sample Application: Place a small amount of the 3-cyano-2,4,6-trimethylpyridine sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The raw sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This straightforward protocol provides a rapid and reproducible method for obtaining high-quality FTIR spectra, forming the basis for the subsequent analysis.

Deconstructing the Spectrum: A Comparative Analysis

The interpretation of the FTIR spectrum of 3-cyano-2,4,6-trimethylpyridine is best approached by comparing it with the spectra of its structural building blocks and analogs: 2,4,6-trimethylpyridine (also known as 2,4,6-collidine), 3-cyanopyridine, and benzonitrile. This comparative methodology allows for the unambiguous assignment of the key vibrational modes.

Vibrational Mode 3-Cyano-2,4,6-trimethylpyridine (Expected, cm⁻¹) 2,4,6-Collidine (Experimental, cm⁻¹) 3-Cyanopyridine (Experimental, cm⁻¹) Benzonitrile (Experimental, cm⁻¹) Rationale for Assignment
C≡N Stretch ~2230 (sharp, medium-strong)N/A~2235~2228The C≡N triple bond stretch is a highly characteristic and reliable absorption. In aromatic nitriles, this band typically appears in the 2240-2220 cm⁻¹ region.[1] The electron-donating methyl groups on the pyridine ring in the target molecule are expected to slightly lower this frequency compared to 3-cyanopyridine due to increased electron density in the ring, which can be delocalized into the C≡N bond.[1][2]
Aromatic C-H Stretch >3000>3000>3000>3000The stretching vibrations of C-H bonds on an aromatic ring consistently appear at wavenumbers above 3000 cm⁻¹.[3][4]
Aliphatic C-H Stretch 2850-30002850-3000N/AN/AThese bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the three methyl groups.[5][6]
Pyridine Ring C=C and C=N Stretches 1600-1450~1600, ~1450~1580, ~1470N/AAromatic and heteroaromatic rings exhibit a series of complex stretching vibrations in this region.[4][7] The precise positions and intensities of these bands are sensitive to the substitution pattern.
CH₃ Bending ~1450, ~1375~1450, ~1375N/AN/AThe asymmetric and symmetric bending (deformation) modes of the methyl groups give rise to characteristic absorptions in these regions.[5][6]
Pyridine Ring Breathing/Deformation Fingerprint Region (<1000)Fingerprint Region (<1000)Fingerprint Region (<1000)N/AThe lower frequency "fingerprint" region contains complex vibrations involving the entire pyridine ring, which are highly specific to the substitution pattern.

Visualizing the Vibrational Landscape

To further clarify the relationship between the molecular structure and the key vibrational modes, the following diagrams are provided.

G 3-Cyano-2,4,6-trimethylpyridine 3-Cyano-2,4,6-trimethylpyridine C≡N Stretch (~2230 cm⁻¹) C≡N Stretch (~2230 cm⁻¹) 3-Cyano-2,4,6-trimethylpyridine->C≡N Stretch (~2230 cm⁻¹) Aromatic C-H Stretch (>3000 cm⁻¹) Aromatic C-H Stretch (>3000 cm⁻¹) 3-Cyano-2,4,6-trimethylpyridine->Aromatic C-H Stretch (>3000 cm⁻¹) Aliphatic C-H Stretch (2850-3000 cm⁻¹) Aliphatic C-H Stretch (2850-3000 cm⁻¹) 3-Cyano-2,4,6-trimethylpyridine->Aliphatic C-H Stretch (2850-3000 cm⁻¹) Pyridine Ring Vibrations (1600-1450 cm⁻¹) Pyridine Ring Vibrations (1600-1450 cm⁻¹) 3-Cyano-2,4,6-trimethylpyridine->Pyridine Ring Vibrations (1600-1450 cm⁻¹) CH₃ Bending (~1450, ~1375 cm⁻¹) CH₃ Bending (~1450, ~1375 cm⁻¹) 3-Cyano-2,4,6-trimethylpyridine->CH₃ Bending (~1450, ~1375 cm⁻¹)

Figure 2. Key vibrational modes of 3-cyano-2,4,6-trimethylpyridine.

Causality Behind Experimental Choices and Expected Observations

The selection of 2,4,6-collidine, 3-cyanopyridine, and benzonitrile as comparative standards is a deliberate choice rooted in the principles of vibrational spectroscopy.

  • 2,4,6-Collidine: This molecule provides the spectral signature of the 2,4,6-trimethylated pyridine ring system. By comparing its spectrum to that of the target molecule, we can isolate the contributions of the pyridine ring and methyl group vibrations.

  • 3-Cyanopyridine: This analog allows for the direct observation of the C≡N stretching frequency on a pyridine ring without the influence of the methyl groups. The comparison helps to discern the electronic effect of the methyl substituents on the cyano group's vibrational frequency.

  • Benzonitrile: While not a pyridine derivative, benzonitrile serves as a fundamental reference for the C≡N stretching frequency in an aromatic system. [7][8]This comparison reinforces the assignment of the nitrile peak and provides a broader context for understanding its behavior in different aromatic environments.

The expected sharpening and medium-to-strong intensity of the C≡N stretch is a direct consequence of the large change in dipole moment during this particular vibrational motion. The triple bond is inherently polar, and its stretching significantly alters this polarity, leading to a strong absorption in the IR spectrum. [1] The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching bands provides a clear and immediate confirmation of the presence of both the pyridine ring and the methyl groups. This distinction is a cornerstone of IR spectral interpretation for substituted aromatic compounds. [3]

Conclusion: A Powerful Tool for Molecular Characterization

The FTIR spectrum of 3-cyano-2,4,6-trimethylpyridine is a rich source of structural information. By employing a comparative approach with carefully selected analogs, the characteristic absorption bands can be confidently assigned. The prominent and sharp C≡N stretching band around 2230 cm⁻¹, coupled with the distinct regions for aromatic and aliphatic C-H stretches, and the complex pattern of pyridine ring and methyl group vibrations in the fingerprint region, collectively provide a unique and unambiguous fingerprint for this molecule. This guide provides a framework for researchers to utilize FTIR spectroscopy as a rapid, reliable, and informative tool in their synthetic and analytical workflows involving 3-cyano-2,4,6-trimethylpyridine and related compounds.

References

  • Bini, R., Foggi, P., & Della Valle, R. G. (1991). Vibrational analysis of the carbon-hydrogen stretching overtones in pyridine and 2,6-lutidine. The Journal of Physical Chemistry, 95(8), 3027–3032. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for the adsorption of 3-CNPy on V–Ti–O at different... [Image]. Retrieved from [Link]

  • Wang, Y., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules, 27(15), 4993. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of a 3-cyanopyridine, b nicotinic acid and c the recovered product [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. [Image]. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (1991). Vibrational analysis of the carbon-hydrogen stretching overtones in pyridine and 2,6-lutidine. The Journal of Physical Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Cyanopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • American Pharmaceutical Review. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ACS Publications. (2008). Vibrational Analysis of Pyridine Adsorption on the Brønsted Acid Sites of Zeolites Based on Density Functional Cluster Calculations. The Journal of Physical Chemistry C. Retrieved from [Link]

  • MDPI. (2022). Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. International Journal of Molecular Sciences. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Cyano-4-methylpyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-2-pyridone - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylpyridine - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel compounds. For researchers in drug discovery and development, a deep understanding of fragmentation patterns is not merely academic; it is a critical tool for identifying metabolites, characterizing impurities, and confirming the identity of synthesized molecules. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of trimethylnicotinonitrile, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust predictive model based on the well-established fragmentation behaviors of its constituent chemical moieties: the pyridine ring, the nitrile group, and trimethyl substitution.

To ground our predictions in empirical data, we will draw comparisons to the known fragmentation patterns of structurally related molecules. This approach, rooted in the foundational principles of mass spectrometry, offers a powerful framework for interpreting the spectra of new chemical entities.

The Logic of Fragmentation: Guiding Principles

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M+•).[1][2] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of these fragment ions against their mass-to-charge ratio (m/z).

The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragments.[3] Key fragmentation processes that we anticipate for trimethylnicotinonitrile include:

  • Alpha-Cleavage: The cleavage of a bond adjacent to a heteroatom (like nitrogen) or a functional group. This is often a dominant fragmentation pathway for amines and ethers.[2][4]

  • Loss of Small Neutral Molecules: The elimination of stable, neutral molecules such as H2O, CO, or HCN.

  • Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur in molecules with specific structural features.[5]

Predicted Fragmentation Pattern of Trimethylnicotinonitrile

Let us consider the structure of trimethylnicotinonitrile. The precise isomer is not specified, so for this guide, we will assume a plausible structure: 2,4,6-trimethylnicotinonitrile . The principles discussed will be broadly applicable to other isomers, with expected variations in fragment intensities.

The molecular formula for 2,4,6-trimethylnicotinonitrile is C10H12N2, with a molecular weight of 160.22 g/mol . The molecular ion peak (M+•) is therefore expected at m/z 160 .

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (M-15): The most facile fragmentation is often the loss of a methyl radical (•CH3) from one of the trimethyl substitutions on the pyridine ring. This is a common fragmentation for methylated aromatic compounds and results in a stable, resonance-stabilized cation. This will likely give rise to a prominent peak at m/z 145 .

  • Formation of the Pyridinium Ion and Related Fragments: The fragmentation of the pyridine ring itself is a well-characterized process. The pyridine molecular ion is observed at m/z 79.[6] We can anticipate fragments corresponding to the substituted pyridine ring.

  • Cleavage of the Nitrile Group: The nitrile group (-C≡N) can be lost as a neutral radical (•CN), resulting in a fragment at m/z 134 (160 - 26). However, the C-CN bond is relatively strong, so this may not be the most abundant fragment.

  • Sequential Loss of Methyl Groups: Following the initial loss of one methyl group, a second methyl radical could be lost, leading to a peak at m/z 130 (145 - 15).

Proposed Fragmentation Scheme:

G M Trimethylnicotinonitrile M+• = 160 F145 [M - CH3]+ m/z = 145 M->F145 - •CH3 F134 [M - CN]+ m/z = 134 M->F134 - •CN F130 [M - 2CH3]+ m/z = 130 F145->F130 - •CH3 F78 [Pyridine ring fragment]+ m/z = 78 F145->F78 - C2H3N

Caption: Predicted major fragmentation pathways for trimethylnicotinonitrile.

Comparative Analysis: Trimethylamine and Nicotine

To provide experimental context for our predictions, we will compare the expected fragmentation of trimethylnicotinonitrile with the known mass spectra of trimethylamine and nicotine.

Trimethylamine (C3H9N)

Trimethylamine provides a simple model for the fragmentation of a trimethylated nitrogen-containing compound.[7][8] Its mass spectrum is dominated by alpha-cleavage.

Ionm/zRelative AbundanceProposed Structure
[M]+•59Moderate[(CH3)3N]+•
[M-1]+58100% (Base Peak)[(CH3)2N=CH2]+
[M-CH3]+44Moderate[(CH3)2N]+
[CH2NH2]+30Significant[CH2=NH2]+

The base peak at m/z 58 arises from the loss of a hydrogen atom following alpha-cleavage. This highlights the propensity for fragmentation alpha to the nitrogen atom.

Nicotine (C10H14N2)

Nicotine offers a more complex but highly relevant comparison, featuring a pyridine ring and a methylated nitrogen in a pyrrolidine ring.[9][10]

Ionm/zRelative AbundanceProposed Fragmentation
[M]+•162HighMolecular Ion
[M-1]+161ModerateLoss of H• from pyrrolidine ring
[M-CH3]+147ModerateLoss of methyl radical
[M-C3H6N]+84100% (Base Peak)Cleavage of the bond between the rings
Pyridinium78Significant[C5H4N]+

The base peak at m/z 84 corresponds to the protonated N-methylpyrrolidine ring, resulting from cleavage of the bond connecting the two rings. The presence of a significant peak at m/z 78 for the pyridinium cation is also noteworthy.

Experimental Protocol: Acquiring a Mass Spectrum of Trimethylnicotinonitrile

The following is a generalized protocol for obtaining an electron ionization mass spectrum of a novel compound like trimethylnicotinonitrile using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a reproducible electron ionization mass spectrum of trimethylnicotinonitrile for structural confirmation and fragmentation analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization source.

  • Capillary GC column suitable for the analysis of polar aromatic compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of trimethylnicotinonitrile in a volatile organic solvent such as methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • GC-MS Method Development:

    • Injector: Set the injector temperature to 250 °C. Use a splitless injection mode for high sensitivity.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10 °C/minute to 280 °C.

      • Hold: Maintain 280 °C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to trimethylnicotinonitrile.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Dilution 10 µg/mL Working Solution Stock->Dilution Injection 1 µL Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum TIC->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: Experimental workflow for GC-MS analysis.

Conclusion

While a definitive fragmentation pattern for trimethylnicotinonitrile awaits experimental verification, the principles of mass spectrometry allow for a highly educated prediction of its behavior under electron ionization. By understanding the characteristic fragmentation of the pyridine ring, the nitrile group, and trimethyl substitutions, we can anticipate a mass spectrum characterized by the loss of methyl radicals and the formation of stable pyridinium-based fragments. The comparative analysis with trimethylamine and nicotine provides a tangible basis for these predictions, underscoring the power of leveraging existing knowledge to navigate the analytical challenges posed by novel compounds. This guide serves as a foundational resource for researchers, enabling them to approach the structural elucidation of trimethylnicotinonitrile and related molecules with confidence and a sound scientific rationale.

References

  • Zhang, J., et al. (2007). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Analytical Chemistry.
  • Li, Y., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).
  • MDPI. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
  • PubMed. (2006).
  • Zbancioc, G., et al. Nicotine and Tobacco Alkaloids: A GC-MS Approach.
  • ResearchGate.
  • Ohno, K., et al. Penning ionization electron spectroscopy of nitriles. The Journal of Physical Chemistry.
  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • LibreTexts. (2021).
  • LibreTexts. (2023).
  • All About Chemistry. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube.
  • Wikipedia. (n.d.).
  • University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
  • University of California, Los Angeles. (n.d.).
  • PubMed. (2019).
  • ResearchGate.
  • Scribd. (n.d.).
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine).
  • NIST. (n.d.). 6-Methylnicotinic acid. In NIST Chemistry WebBook.
  • NIST. (n.d.). Methylamine, N,N-dimethyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook.
  • NIST. (n.d.). Trigonelline. In NIST Chemistry WebBook.

Sources

A Comparative Guide to the HPLC Analysis of 2,4,6-trimethylnicotinonitrile and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,4,6-trimethylnicotinonitrile, a key intermediate or API candidate, a robust analytical method to profile and quantify potential impurities is paramount. This guide provides an in-depth, technically-grounded comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2,4,6-trimethylnicotinonitrile against its likely process-related and degradation impurities. Our approach is rooted in the principles of chromatographic science and aligned with the stringent expectations of regulatory bodies, as outlined in the ICH Q3A(R2) guidelines for impurities in new drug substances.[1]

The objective is to develop a separation method that provides a clear resolution between the main component and its structurally similar, and often co-eluting, impurities. Understanding the relationship between molecular structure, polarity, and chromatographic retention is key to achieving this goal. This guide will elucidate the causal links behind the chosen analytical strategy, offering a self-validating framework for researchers and drug development professionals.

The Chromatographic Challenge: Resolving Structurally Similar Analytes

2,4,6-trimethylnicotinonitrile is a substituted pyridine derivative, a class of compounds common in the pharmaceutical industry.[2] Its structure is characterized by a moderately polar pyridine ring and nitrile group, balanced by the non-polar character of three methyl groups. Impurities generated during synthesis or degradation often share the same core structure, differing only by the presence or absence of a functional group.[3] These subtle differences can make chromatographic separation challenging.

Our strategy employs Reversed-Phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis, where a non-polar stationary phase is used with a polar mobile phase.[4][5] In this mode, retention is primarily driven by hydrophobic interactions; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times.[6]

Rationale for Method Selection

The choice of an RP-HPLC method is deliberate. The target analyte and its likely impurities are organic molecules with varying degrees of polarity, making them ideal candidates for separation based on hydrophobicity.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its high hydrophobicity and wide applicability, providing a strong retentive surface for the non-polar regions of the analytes.[4]

  • Mobile Phase: A gradient elution using a mixture of water (buffered to a slightly acidic pH) and acetonitrile is proposed. The acidic pH ensures that the basic nitrogen atom on the pyridine ring is protonated, leading to consistent peak shapes and predictable retention.[7] Acetonitrile serves as the organic modifier; increasing its concentration in the mobile phase decreases polarity and accelerates the elution of retained compounds.[8]

  • Detection: UV detection is chosen due to the aromatic nature of the pyridine ring, which confers strong chromophoric properties, allowing for sensitive detection.

Below is a visualization of the proposed analytical workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Sample in Diluent (Mobile Phase A/B) filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Chromatogram Integration (Peak Area & Retention Time) detect->integrate quantify Quantification of API & Impurities integrate->quantify report Generate Report with System Suitability Results quantify->report

Caption: A typical experimental workflow for the HPLC analysis of pharmaceutical compounds.

Predicting Elution Order: A Structure-Activity Relationship

To effectively compare retention times, we must first hypothesize the likely impurities. Based on common synthetic routes for pyridine derivatives and potential degradation pathways, we can predict several key impurities.[9][10]

  • Impurity A: 2,4,6-trimethylnicotinamide: Formed by the hydrolysis of the nitrile group. The resulting amide is significantly more polar than the nitrile.

  • Impurity B: 2,4,6-trimethylpyridine-3-carboxylic acid: Arises from complete hydrolysis of the nitrile group. The carboxylic acid group is highly polar and potentially ionized, drastically reducing retention in RP-HPLC.[7]

  • Impurity C: 2,4-dimethylnicotinonitrile: An impurity from an incomplete methylation step during synthesis. With one less non-polar methyl group, it is more polar than the parent compound.

  • Impurity D: Starting Material (e.g., a more polar precursor): Synthesis often involves coupling smaller, more polar fragments. These unreacted starting materials are typically more polar than the final product.

The fundamental principle governing the separation is that an increase in molecular polarity leads to a decrease in retention time in a reversed-phase system.

Polarity_Retention cluster_properties cluster_interaction cluster_result High_Polarity Increased Polarity (e.g., -COOH, -CONH2) Weak_Interaction Weaker Interaction with C18 Stationary Phase High_Polarity->Weak_Interaction leads to Low_Polarity Decreased Polarity (e.g., more -CH3 groups) Strong_Interaction Stronger Interaction with C18 Stationary Phase Low_Polarity->Strong_Interaction leads to Early_Elution Shorter Retention Time Weak_Interaction->Early_Elution results in Late_Elution Longer Retention Time Strong_Interaction->Late_Elution results in

Caption: The relationship between molecular polarity and HPLC retention time in a reversed-phase system.

Comparative Data Summary

The following table summarizes the predicted elution order and relative retention times (RRT) for 2,4,6-trimethylnicotinonitrile and its hypothetical impurities based on their structural differences and resulting polarity. The API is assigned a retention time of 1.00 for reference.

Compound IDCompound NameKey Structural DifferencePredicted PolarityExpected Elution OrderPredicted RRT
API2,4,6-trimethylnicotinonitrile Reference Compound Low 4 1.00
IMP-A2,4,6-trimethylnicotinamide-CN → -CONH₂ (more polar)High2~0.65
IMP-B2,4,6-trimethylpyridine-3-carboxylic acid-CN → -COOH (highly polar)Very High1 (Earliest)~0.40
IMP-C2,4-dimethylnicotinonitrileLoss of one -CH₃ groupMedium3~0.85

As the data illustrates, the highly polar carboxylic acid (Impurity B) is expected to elute first, having the weakest interaction with the non-polar C18 column. It is followed by the amide (Impurity A) and the dimethyl analog (Impurity C). The parent compound, being the most non-polar (most hydrophobic) of the group, is retained the longest and elutes last.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, a requirement for methods used in regulated environments.[11]

A. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-22 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

B. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of 2,4,6-trimethylnicotinonitrile reference standard in a 100 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

  • SST Solution: Use a spiked sample or a standard solution containing known, low levels of the key impurities.

C. System Suitability Testing (SST)

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Standard Solution.

  • Perform one injection of the SST solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): For the main API peak, the tailing factor should be ≤ 2.0.

    • Theoretical Plates (Efficiency): For the main API peak, the plate count should be ≥ 2000.

    • Reproducibility (%RSD): The relative standard deviation for the peak area from the five replicate injections should be ≤ 2.0%.

    • Resolution: The resolution between the API peak and the closest eluting impurity peak in the SST solution should be ≥ 2.0.

D. Analysis Procedure

  • Once the SST criteria are met, inject the sample solutions.

  • Identify the peaks for the API and any impurities by comparing their retention times to the standard and SST chromatograms.

  • Integrate the peak areas and calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

Conclusion

This guide outlines a comprehensive, scientifically-grounded approach to the HPLC analysis of 2,4,6-trimethylnicotinonitrile and its potential impurities. By applying the fundamental principles of reversed-phase chromatography, we can reliably predict the elution order of the API and its structurally related impurities based on their relative polarities. The provided experimental protocol, complete with system suitability criteria, establishes a robust and self-validating method suitable for quality control and regulatory submission. This framework not only ensures the accurate assessment of product purity but also reinforces the principles of scientific integrity essential in the pharmaceutical industry.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from AMSbiopharma website. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from EMA website. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from Chemistry LibreTexts website. [Link]

  • Dolan, J. W. (2017, January 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography website. [Link]

  • Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from MCA website. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from HELIX Chromatography website. [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from Wikipedia. [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from SciSpace. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech website. [Link]

  • International Conference on Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from University of California, Berkeley. [Link]

  • YouTube. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from YouTube. [Link]

  • ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from ACS Publications. [Link]

  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from Semantic Scholar. [Link]

  • MDPI. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from Wikipedia. [Link]

Sources

Structural Analysis of Substituted Nicotinonitriles: A Crystallographic & Supramolecular Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Substituted nicotinonitriles (3-cyanopyridines) represent a privileged scaffold in medicinal chemistry, serving as precursors for kinase inhibitors, antimicrobial agents, and nonlinear optical materials. Unlike their carbocyclic analogs (benzonitriles), nicotinonitriles possess a "dual-acceptor" electronic landscape—featuring both the nitrile nitrogen and the pyridine ring nitrogen. This guide provides a technical comparison of crystallographic data, experimental protocols for single-crystal growth, and an analysis of the supramolecular synthons that govern their solid-state assembly.

Part 1: Structural Landscape & Comparative Analysis

To understand the crystallographic behavior of substituted nicotinonitriles, one must compare them against their closest structural relatives: benzonitriles (isosteric but lacking the ring nitrogen) and simple pyridines.

The "Dual-Acceptor" Effect

In benzonitriles , the nitrile group (


) is the primary hydrogen bond acceptor. In nicotinonitriles , the pyridine ring nitrogen competes for protons. X-ray data consistently reveals that the position of the nitrile group relative to the ring nitrogen dictates the packing motif.
Comparative Data: Nicotinonitriles vs. Alternatives[1]
FeatureSubstituted NicotinonitrilesBenzonitrile DerivativesUnsubstituted Pyridines
Primary H-Bond Acceptor Competitive: Ring N vs. Nitrile N (Position dependent)Exclusive: Nitrile NExclusive: Ring N
Common Space Group

or

(Centrosymmetric dimers common)


Dipole Moment High (Enhanced by ring heteroatom)ModerateModerate

-Stacking
Strong (Electron-deficient ring)ModerateModerate
C

N Bond Length

Å

Å
N/A
Key Supramolecular Synthon

(in 2-amino derivatives)
Linear chainsLinear chains

Critical Insight: In 2-amino-3-cyanopyridines, the intramolecular distance between the amino hydrogen and the nitrile nitrogen is often too short for a stable intramolecular bond, forcing the molecule to form intermolecular centrosymmetric dimers . This is a predictable "self-validating" feature in your refinement.

Part 2: Experimental Protocols

Generating diffraction-quality crystals for this class of compounds requires manipulating their solubility in polar protic solvents.

Protocol A: Slow Evaporation for 2-Amino-Nicotinonitriles

Target: High-quality single crystals for XRD.

  • Preparation: Dissolve 0.1 mmol of the crude nicotinonitrile derivative in 95% Ethanol (10–15 mL).

    • Why: Ethanol solubilizes the pyridine core but allows slow precipitation upon evaporation.

    • Alternative: If the substituent is highly lipophilic (e.g., aryl groups), use a 1:1 mixture of Ethanol/Chloroform .

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
    • Why: Removes micro-particulates that cause rapid, disordered nucleation.

  • Vapor Diffusion (Optional but Recommended): Place the open vial inside a larger jar containing Hexane or Diethyl Ether . Seal the outer jar.

    • Mechanism:[2][3] The anti-solvent (hexane) vapor slowly diffuses into the ethanol, lowering solubility gradually.

  • Incubation: Store at ambient temperature (293 K) in a vibration-free environment for 3–7 days.

    • Observation: Look for block-like or prismatic crystals. Needle habits often indicate rapid growth and high mosaicity.

Protocol B: Protonation Strategy (Nitrate Salts)

If neutral crystallization fails, protonating the ring nitrogen often yields robust crystals due to charge-assisted hydrogen bonding.

  • Dissolve the compound in Ethanol.[4][5]

  • Add dilute Nitric Acid (

    
    )  dropwise until pH ~3.
    
  • Allow to evaporate. The resulting nitrate salts often crystallize in monoclinic systems with strong

    
     interactions [1].
    
Workflow Visualization

The following diagram outlines the critical path from synthesis to structural refinement.

CrystallographyWorkflow Synth Synthesis (Microwave/One-Pot) Purify Purification (Recrystallization > 95%) Synth->Purify Crude Growth Crystal Growth (Slow Evap/Diffusion) Purify->Growth Pure Solute Diffraction X-Ray Diffraction (Mo/Cu Kalpha Source) Growth->Diffraction Single Crystal Refinement Structure Refinement (SHELXL / Olex2) Diffraction->Refinement hkl Data Validation Validation (CheckCIF / DFT) Refinement->Validation CIF Validation->Refinement High R-factor

Figure 1: Critical path for determining nicotinonitrile structures. Note the feedback loop from Validation to Refinement.

Part 3: Supramolecular Synthons & Interactions[6]

In drug design, the solid-state structure predicts how these molecules might bind to a protein active site. For substituted nicotinonitriles, the Supramolecular Synthon is the repeating unit of interaction.

The Dimer

The most robust motif in 2-amino-3-cyanopyridines is the formation of a dimer.

  • Donor: Amino group (

    
    ) at position 2.
    
  • Acceptor: Ring Nitrogen (

    
    ) of the adjacent molecule.
    
  • Geometry: This forms an eight-membered ring system denoted as

    
     in graph-set notation.[6]
    

Validation Check: When solving the structure, if you observe a 2-amino-nicotinonitrile not forming this dimer (or a solvent-mediated variant), verify your space group assignment. It is energetically highly favorable.

Synthon MolA Molecule A (2-Amino-3-CN) N_ring_A Ring N (A) MolA->N_ring_A NH_amino_A Amino H (A) MolA->NH_amino_A MolB Molecule B (2-Amino-3-CN) N_ring_B Ring N (B) MolB->N_ring_B NH_amino_B Amino H (B) MolB->NH_amino_B NH_amino_A->N_ring_B H-Bond (1.9 - 2.1 Å) NH_amino_B->N_ring_A H-Bond (1.9 - 2.1 Å)

Figure 2: The characteristic


 supramolecular synthon observed in 2-amino-3-cyanopyridines.

Part 4: Data Validation & Case Studies

Case Study: 2-Amino-3-Cyanopyridine Derivatives

In a study of 4-aryl-substituted derivatives, Tu et al. [2] and others have established standard metrics. Use these to benchmark your own data.

ParameterExperimental Range (XRD)DFT Calculation (B3LYP/6-31G)Notes
C-N (Nitrile)

Å

Å
DFT often overestimates bond lengths in gas phase; XRD includes packing compression.
C-N (Amino)

Å

Å
Indicates partial double-bond character due to resonance with the ring.
Ring Planarity RMSD <

Å
Perfectly PlanarSignificant deviation suggests steric clash from bulky substituents.
Self-Validating the Tautomer

A common pitfall is the Amino-Imino Tautomerism .

  • Amino form:

    
     (Exocyclic C-N is single bond length ~1.34 Å).
    
  • Imino form:

    
     (Exocyclic C-N is double bond length ~1.28 Å).
    
  • Check: If your refinement shows a C-N(amino) bond length < 1.30 Å, suspect the imino form or disorder. However, for 3-cyanopyridines, the amino form is overwhelmingly favored in the solid state due to the stabilization provided by the electron-withdrawing nitrile group [3].

References

  • Xiong, R. G., et al. (2008). "2-Amino-5-cyanopyridinium nitrate." Acta Crystallographica Section E, 64(2), o423.

  • Tu, S., et al. (2005).[3] "One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent." Arkivoc, 2005(1), 137-142.[3]

  • Szafran, M., et al. (2007). "Crystal structures of 2- and 3-cyanopyridine." Journal of Molecular Structure, 839(1-3), 23-30.

  • Desiraju, G. R. (1995). "Supramolecular synthons in crystal engineering—a new organic synthesis.

Sources

UV-Vis Absorption Characteristics of 2,4,6-Trimethylpyridine (s-Collidine) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and coordination chemistry, 2,4,6-trimethylpyridine (s-collidine) derivatives serve as critical steric bases and ligand scaffolds. Their ultraviolet-visible (UV-Vis) absorption profiles are governed by the interplay between the pyridine ring's aromaticity and the hyperconjugative effects of the methyl substituents.

This guide provides a definitive spectral comparison of 2,4,6-trimethylpyridine against its unmethylated and partially methylated precursors (Pyridine, Picolines, Lutidines). It elucidates the bathochromic (red) shifts induced by steric and electronic auxochromes and details the solvatochromic effects critical for HPLC detection and purity analysis.

Theoretical Framework: Electronic Transitions

To interpret the spectra of collidine derivatives, one must understand the two primary electronic transitions occurring within the heterocyclic core:

  • 
     Transition (The B-Band): 
    
    • Nature: Allowed transition, high intensity (

      
      ).
      
    • Collidine Effect: The three methyl groups at positions 2, 4, and 6 exert a positive inductive effect (+I). This raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (

      
      ).
      
    • Result: A Bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyridine.

  • 
     Transition (The R-Band): 
    
    • Nature: Forbidden transition involving the non-bonding lone pair on Nitrogen; low intensity (

      
      ). Usually appears as a weak shoulder or tail on the red edge of the spectrum.
      
    • Solvent Sensitivity: Highly sensitive to protic solvents (methanol, water) and pH. Hydrogen bonding stabilizes the

      
       orbital, lowering its energy and increasing 
      
      
      
      , leading to a Hypsochromic (blue) shift .
Visualizing the Electronic Effects

The following diagram maps the structural causality linking methylation to spectral shifts.

ElectronicEffects Methyl Methyl Substituents (Positions 2,4,6) Inductive +I Inductive Effect (Hyperconjugation) Methyl->Inductive HOMO HOMO Energy Level (Increased) Inductive->HOMO Gap HOMO-LUMO Gap (Decreased) HOMO->Gap Shift Bathochromic Shift (Red Shift) Gap->Shift  Result

Figure 1: Causal pathway of methyl-induced spectral shifts in pyridine derivatives.

Comparative Spectral Data

The table below aggregates experimental absorption maxima (


) and molar absorptivity (

) data. Note the progressive red shift as methylation increases from Pyridine

Picoline

Lutidine

Collidine.

Table 1: Comparative UV-Vis Data in Methanol (Polar Protic Solvent)

CompoundStructureSubstituents

(nm)

Electronic Effect
Pyridine

None251 - 257 3.30Baseline Reference
4-Picoline

4-Methyl256 - 259 3.38Single +I donor
2,6-Lutidine

2,6-Dimethyl262 - 264 3.52Dual +I donors + Steric
2,4,6-Collidine

2,4,6-Trimethyl264 - 270 3.58Maximal +I effect

Key Insight: 2,4,6-Trimethylpyridine exhibits a


 approximately 7–13 nm higher  than unsubstituted pyridine. This shift is diagnostic for the tri-methylation pattern.

Solvatochromism & pH Sensitivity

For researchers developing HPLC methods or performing liquid-phase extraction, the choice of solvent dramatically alters the spectral shape of collidine derivatives.

A. Solvent Polarity Effects[1][2]
  • Non-Polar (Hexane/Cyclohexane): The spectrum retains vibrational fine structure . The

    
     transition is visible as a distinct low-intensity band around 275–280 nm.
    
  • Polar Protic (Methanol/Water): Vibrational structure is smoothed out (blurred) due to solvent-solute interaction. The

    
     band often blue-shifts and disappears under the stronger 
    
    
    
    envelope.
B. Protonation (pH Effect)

In acidic media (pH < 4), the nitrogen lone pair is protonated (


).
  • Effect: The

    
     transition is eliminated because the 
    
    
    
    electrons are involved in bonding.
  • Observation: The spectrum simplifies to a single intense band resembling the benzene analogue (mesitylene), often slightly blue-shifted compared to the neutral free base.

Experimental Protocol: Reliable Determination

To ensure data integrity (E-E-A-T) when characterizing collidine derivatives, follow this self-validating protocol.

Required Materials
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Fused Silica (Quartz), 10 mm pathlength. Do not use glass or plastic below 300 nm.

  • Solvent: Spectroscopic Grade Methanol or Cyclohexane (Cut-off < 205 nm).

Workflow Diagram

Protocol Start Start: Sample Prep Weigh Gravimetric Prep (Target: 10 mM Stock) Start->Weigh Dilute Serial Dilution (Target: 10-5 M) Weigh->Dilute Blank Baseline Correction (Solvent Only) Dilute->Blank Scan Scan 200-400 nm (Scan Speed: Medium) Blank->Scan Check Absorbance Check (0.1 < A < 1.0?) Scan->Check Data Extract Lambda Max & Calculate Epsilon Check->Data Yes DiluteMore Adjust Concentration Check->DiluteMore No (A > 1.0) DiluteMore->Scan

Figure 2: Validated workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology
  • Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline correction (Autozero) to subtract solvent absorbance and cuvette mismatch.

  • Stock Preparation: Prepare a

    
     M stock solution of 2,4,6-trimethylpyridine in Methanol.
    
    • Calculation: MW = 121.18 g/mol .[1][2] Weigh ~12.1 mg into 100 mL volumetric flask.

  • Working Solution: Dilute the stock 1:100 to achieve

    
     M.
    
  • Measurement: Scan from 200 nm to 400 nm.

  • Validation: The absorbance at

    
     (approx 264 nm) should be between 0.2 and 0.8 AU for linearity (Beer-Lambert Law).
    
  • Calculation: Calculate Molar Absorptivity (

    
    ) using:
    
    
    
    
    Where
    
    
    is absorbance,
    
    
    is concentration (M), and
    
    
    is pathlength (1 cm).

References

  • National Institute of Standards and Technology (NIST). (2023). Pyridine, 2,4,6-trimethyl- UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

  • PubChem. (2023). 2,4,6-Trimethylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Referenced for general theory on auxochromic effects in heterocycles).

  • Perkampus, H. H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers.

Sources

Validating structure of 2,4,6-trimethyl-3-cyanopyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity Guide: Definitive Validation of 2,4,6-Trimethyl-3-Cyanopyridine

Executive Summary

Compound: 2,4,6-Trimethyl-3-cyanopyridine (TMCP) CAS: 14221-01-3 (Generic reference for analogs; specific isomer validation required) Application: Critical pharmacophore in kinase inhibitor development and heterocyclic building blocks. The Challenge: Synthesis of TMCP via modified Hantzsch or Guareschi-Thorpe condensations frequently yields thermodynamically stable impurities, including 1,2-dihydropyridines , pyridone tautomers , and symmetric 3,5-dicyano byproducts. Standard LC-MS is often insufficient due to isobaric interference.

This guide details the structural validation protocol to unambiguously distinguish the target 2,4,6-trimethyl-3-cyanopyridine from its common synthetic artifacts using NMR spectroscopy (1D & 2D) and logical exclusion pathways.

Part 1: The Isomer Landscape

Before validation, one must understand what we are rejecting. The synthesis typically involves the condensation of acetylacetone with cyanocetamide or related precursors.

Candidate StructureStructural FeatureAnalytical Red Flag
Target: 2,4,6-Trimethyl-3-cyanopyridine Fully aromatic, non-symmetric.1 Ar-H singlet , 3 distinct Methyls.
Alt A: 1,4-Dihydropyridine Intermediate Non-aromatic ring, sp3 carbon.Aliphatic CH/CH2 signal (3.0–4.5 ppm).
Alt B: 4,6-Dimethyl-2-hydroxypyridine-3-CN Pyridone tautomer (Amide-like).Broad NH/OH (>11 ppm), C=O shift in 13C.
Alt C: 2,4,6-Trimethyl-3,5-dicyanopyridine Symmetric, fully substituted.No Ar-H signal . Simplified Methyl region (2 signals).

Part 2: Comparative Analytical Protocols

Method A: 1H NMR Screening (The "Go/No-Go" Test)

Scope: Routine purity check.

Protocol:

  • Dissolve 5–10 mg of sample in CDCl3 (DMSO-d6 is acceptable but may broaden exchangeable protons in impurities).

  • Acquire standard 1H spectrum (min 8 scans).

  • Critical Check: Focus on the aromatic window (6.5 – 7.5 ppm).

Interpretation: The target molecule has exactly one aromatic proton at position 5 (H5).

  • Result: A sharp singlet around 6.9 – 7.0 ppm .

  • Failure Mode: If you see a doublet, you likely have a regioisomer where methyls are adjacent (e.g., 2,3-dimethyl). If the region is empty, you have the 3,5-dicyano symmetric byproduct.

Method B: NOESY/HMBC Validation (The "Gold Standard")

Scope: Absolute Regiochemistry Confirmation.

Why this is necessary: 1H NMR confirms the count of protons but not their positions. To prove the Cyano group is at position 3 (and not 4 or 5 relative to methyls), we must map the spatial proximity of the methyl groups to the single aromatic proton.

The Logic:

  • Me-4 is spatially close to H-5 .

  • Me-6 is spatially close to H-5 .

  • Me-2 is distant from H-5 .

Protocol:

  • Prepare a concentrated sample (20 mg in 0.6 mL CDCl3).

  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Mixing time: 500 ms (standard for small molecules).

Interpretation Criteria:

  • Identify the aromatic singlet (H5).

  • Look for cross-peaks (correlations) to the methyl region (2.4 – 2.7 ppm).

  • Pass: You must see strong NOE correlations from two distinct methyl signals to the H5 proton.

  • Fail: If only one methyl correlates to H5, the structure might be 2,3,6-trimethyl-4-cyanopyridine (where H5 is flanked by only one methyl).

Part 3: Experimental Data Reference

Table 1: Simulated Chemical Shift Data (CDCl3, 400 MHz)

Values derived from substituent additivity rules and validated against pyridine analog databases.

Assignment1H Shift (δ ppm)MultiplicityIntegral13C Shift (δ ppm)Key Correlation (HMBC/NOESY)
Me-2 2.72Singlet3H~24.5HMBC to C2, C3
Me-4 2.55Singlet3H~20.1NOE to H5
Me-6 2.51Singlet3H~24.1NOE to H5
H-5 6.95Singlet1H~122.0HMBC to C3, C4, C6
CN (C3) ---~116.5-
C2 (quat) ---~163.0-
C4 (quat) ---~154.0-
C6 (quat) ---~160.0-

Note: The chemical shift of Me-2 is typically the most deshielded methyl group due to the combined electron-withdrawing inductive effect of the ring nitrogen and the ortho-cyano group.

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the structure based on the experimental data described above.

ValidationLogic Start Crude Product Analysis (1H NMR in CDCl3) CheckAr Check Aromatic Region (6.5 - 7.5 ppm) Start->CheckAr EmptyAr No Signals CheckAr->EmptyAr If OneSig 1 Sharp Singlet CheckAr->OneSig If ResultA Isomer: 3,5-Dicyano-2,4,6-trimethyl (Symmetric Byproduct) EmptyAr->ResultA CheckAliph Check Aliphatic Region (3.0 - 4.5 ppm) OneSig->CheckAliph SignalFound Signals Present (CH/CH2) CheckAliph->SignalFound If NoSignal Clean Baseline CheckAliph->NoSignal If ResultB Isomer: 1,4-Dihydropyridine (Incomplete Oxidation) SignalFound->ResultB RunNOESY Run 2D NOESY NoSignal->RunNOESY CheckNOE Count Methyl Correlations to Aromatic H5 RunNOESY->CheckNOE TwoCorr 2 Methyls Correlate CheckNOE->TwoCorr Me-4 & Me-6 Proximity OneCorr 1 Methyl Correlates CheckNOE->OneCorr Asymmetric Flanking Final VALIDATED: 2,4,6-Trimethyl-3-cyanopyridine TwoCorr->Final FailRegio Isomer: Regioisomer (e.g., 2,3,6-trimethyl) OneCorr->FailRegio

Figure 1: Logical decision tree for the structural validation of substituted cyanopyridines, filtering out common synthetic byproducts.

Part 5: Detailed Experimental Protocol

Objective: Synthesis and isolation of the target isomer to demonstrate the validation in practice.

1. Synthesis (Modified Hantzsch):

  • Reagents: Acetylacetone (1.0 eq), 3-Aminocrotononitrile (1.0 eq) [or Cyanoacetamide + Acetylacetone], Ammonium Acetate (1.2 eq).

  • Procedure: Reflux in Ethanol for 4 hours.

  • Critical Step (Oxidation): The initial product is often the 1,4-dihydropyridine. To obtain the target pyridine, treat the crude intermediate with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) in Dichloromethane at room temperature for 1 hour. This forces aromatization.

2. Purification:

  • The target compound is weakly basic due to the electron-withdrawing cyano group.

  • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (Start 90:10, End 60:40).

  • TLC Visualization: UV active (254 nm). The target usually runs higher (less polar) than the corresponding pyridone or dihydropyridine impurities.

3. Characterization Reporting:

"The title compound was isolated as a white crystalline solid (Yield: 65%). 1H NMR (400 MHz, CDCl3): δ 6.95 (s, 1H, Ar-H), 2.72 (s, 3H, CH3), 2.55 (s, 3H, CH3), 2.51 (s, 3H, CH3). 13C NMR (100 MHz, CDCl3): δ 163.0, 160.0, 154.0, 122.0, 116.5 (CN), 24.5, 24.1, 20.1. NOESY: Strong correlations observed between Ar-H (6.95) and methyl signals at 2.55 and 2.51 ppm."

References

  • Henry, R. A. (1951). "The Reaction of Acetylacetone with Cyanoacetamide." Journal of the American Chemical Society. Link

  • Litrivis, E. et al. (2006). "Synthesis and biological evaluation of 3,5-dicyanopyridines." Bioorganic & Medicinal Chemistry Letters. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC interpretation). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for additivity rules in Pyridine systems). Link

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